DPTIP-prodrug 18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H44N4O4S |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenyl] 2,6-diethyl-4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H44N4O4S/c1-5-26-22-28(39-17-11-8-12-18-39)23-27(6-2)40(26)36(41)44-34-29(42-3)20-25(21-30(34)43-4)35-37-32(24-14-9-7-10-15-24)33(38-35)31-16-13-19-45-31/h7,9-10,13-16,19-21,26-28H,5-6,8,11-12,17-18,22-23H2,1-4H3,(H,37,38) |
InChI Key |
IGQZWUKVEBOWDQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
P18: A Brain-Penetrant Prodrug of the Neutral Sphingomyelinase 2 Inhibitor DPTIP - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical regulator of cellular signaling, particularly in the central nervous system (CNS), where it plays a pivotal role in inflammation and the biogenesis of extracellular vesicles (EVs). Dysregulation of nSMase2 activity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a highly potent inhibitor of nSMase2, but its therapeutic potential is hampered by poor oral pharmacokinetics. To overcome this limitation, P18, a prodrug of DPTIP, was developed. P18 masks the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, significantly enhancing its oral bioavailability and brain penetration. This technical guide provides an in-depth overview of P18, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a focus on its potential as a therapeutic agent for neurological disorders.
Introduction: The Role of nSMase2 in Neuropathology
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide and phosphocholine. Ceramide is a bioactive lipid that modulates various cellular processes, including inflammation, apoptosis, and membrane structure. In the CNS, nSMase2 is abundantly expressed in neurons and glial cells and is implicated in neuroinflammation and the production of extracellular vesicles (EVs), which can transport pathogenic cargo between cells.
The activity of nSMase2 is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This activation leads to increased ceramide production, which can exacerbate neuroinflammatory signaling pathways. Furthermore, nSMase2-mediated ceramide generation is a critical step in the biogenesis of a subset of EVs, often referred to as exosomes. In neurodegenerative diseases like Alzheimer's, these EVs can facilitate the spread of pathological proteins, such as amyloid-beta and tau, between neurons. Consequently, the inhibition of nSMase2 presents a promising therapeutic strategy to mitigate neuroinflammation and the propagation of neuropathology.
DPTIP: A Potent nSMase2 Inhibitor with Pharmacokinetic Challenges
DPTIP is one of the most potent nSMase2 inhibitors discovered to date, with an in vitro half-maximal inhibitory concentration (IC50) in the nanomolar range. However, its clinical development has been hindered by poor oral pharmacokinetic properties, including low bioavailability and rapid clearance.
P18: A Prodrug Strategy to Enhance Brain Delivery of DPTIP
To address the pharmacokinetic limitations of DPTIP, a prodrug approach was employed, leading to the development of P18. In this strategy, the phenolic hydroxyl group of DPTIP, which is a site of rapid metabolism, is masked with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety. This modification protects the active drug from premature metabolism, allowing for improved absorption and distribution. Following administration, the promoiety is cleaved in vivo, releasing the active DPTIP.
Synthesis of P18
The synthesis of P18 involves a multi-step process. The 2',6'-diethyl-1,4'-bipiperidine promoiety is first synthesized. This intermediate is then reacted with DPTIP to form the final prodrug, P18.
Quantitative Data
The development of P18 has led to a significant improvement in the pharmacokinetic profile of DPTIP, as demonstrated by preclinical studies in mice.
Table 1: Potency of DPTIP
| Parameter | Value | Reference |
| IC50 (nSMase2) | 30 nM |
Table 2: Pharmacokinetic Parameters of DPTIP and P18 in Mice (Oral Administration)
| Compound | Dose (DPTIP equivalent) | Plasma AUC (0-t) (pmol.h/mL) | Brain AUC (0-t) (pmol.h/g) | DPTIP Half-life (t1/2) | Brain/Plasma Ratio | Reference |
| DPTIP | 10 mg/kg | 270 | 52.8 | ~0.5 h | 0.19 | |
| P18 | 10 mg/kg | 1047 | 247 | ~2 h | 0.24 |
Table 3: In Vivo Efficacy of P18 in a Mouse Model of Acute Brain Injury
| Treatment | Dose (DPTIP equivalent) | Inhibition of IL-1β-induced EV Release | Normalization of nSMase2 Activity | Reference |
| DPTIP | 10 mg/kg | Not significant | - | |
| P18 | 3 mg/kg | Significant | Dose-dependent | |
| P18 | 10 mg/kg | Significant | Dose-dependent |
Signaling Pathways and Experimental Workflows
nSMase2 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of nSMase2 in mediating neuroinflammatory signals initiated by cytokines like TNF-α and IL-1β, leading to the production of ceramide and the biogenesis of extracellular vesicles.
The Strategic Design and Synthesis of DPTIP-Prodrug 18: A Brain-Penetrant nSMase2 Inhibitor
An In-depth Technical Guide for Drug Development Professionals
This whitepaper details the discovery and synthesis of DPTIP-prodrug 18 (P18), an orally bioavailable and brain-penetrant prodrug of 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP). DPTIP is a potent inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme critically involved in the biogenesis of extracellular vesicles (EVs), which are implicated in the progression of various diseases. Despite its high potency, the clinical development of DPTIP has been hampered by poor oral pharmacokinetic (PK) properties.[1][2][3] The development of P18 represents a significant step forward in overcoming these limitations, offering a promising therapeutic candidate for clinical translation.[1]
The Challenge: Overcoming the Pharmacokinetic Hurdles of DPTIP
DPTIP is a highly potent inhibitor of nSMase2, with an IC50 of 30 nM.[1][2][4] However, the compound exhibits poor oral bioavailability and a short half-life, which restricts its therapeutic potential.[1] To address these pharmacokinetic deficiencies, a prodrug strategy was employed. This approach involved masking the phenolic hydroxyl group of DPTIP to enhance its metabolic stability and improve its absorption and distribution characteristics.[1][2][3]
A series of eighteen prodrugs were designed and synthesized with various promoieties to modulate lipophilicity and metabolic stability.[1] Among these, P18, which features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, emerged as the most promising candidate.[1] It demonstrated a significantly improved pharmacokinetic profile compared to the parent compound, DPTIP.[1][2][3]
Quantitative Pharmacokinetic Data
The oral administration of P18 in mice resulted in a marked improvement in both plasma and brain exposure to the active DPTIP molecule compared to the administration of an equimolar dose of DPTIP itself.[1]
| Compound | Plasma AUC (0-t) (pmol·h/mL) | Brain AUC (0-t) (pmol·h/g) | DPTIP Half-life (t1/2) |
| DPTIP | 270 | 52.8 | < 0.5 h |
| DPTIP (from P18) | 1047 | 247 | ~2 h |
| Table 1: Comparative Pharmacokinetic Parameters of DPTIP and DPTIP Released from P18 in Mice Following Oral Administration.[1][2][3] |
As the data indicates, P18 administration led to a greater than four-fold increase in both plasma and brain exposure to DPTIP, along with a significant extension of its half-life.[1][2]
Experimental Protocols
Synthesis of this compound (P18)
The synthesis of P18 is achieved through a multi-step process, beginning with the synthesis of the 2',6'-diethyl-1,4'-bipiperidine promoiety, followed by its conjugation to the DPTIP core.
Step 1: Synthesis of 2',6'-Diethyl-1,4'-bipiperidine (Intermediate 8)
The synthesis of the key promoiety is a three-step procedure:[1]
-
Cyclization: Reaction of 3-oxopentanedioic acid, propionaldehyde, and benzylamine (B48309) in water to yield the cyclized ketone intermediate 7.[1]
-
Reductive Amination: Intermediate 7 is reacted with piperidine (B6355638) to form an enamine, which then undergoes reductive amination in the presence of sodium cyanoborohydride.[1]
-
Debenzylation: The benzyl (B1604629) group is removed via palladium-mediated catalytic hydrogenation to yield the final intermediate, 2',6'-diethyl-1,4'-bipiperidine (8).[1]
Step 2: Synthesis of this compound (P18)
P18 is synthesized by reacting DPTIP with the 2',6'-diethyl-1,4'-bipiperidine intermediate (8). The general procedure for the formation of the carbamate (B1207046) linkage in similar prodrugs is as follows:[1]
-
To a stirred solution of DPTIP (1.0 equiv.) in 1,2-dichloroethane (B1671644) at 0 °C, N,N-Diisopropylethylamine (DIPEA) (5.0 equiv.) and triphosgene (B27547) (1.1 equiv.) are added. The mixture is stirred for 1 hour at 0 °C.[1]
-
The secondary amine, 2',6'-diethyl-1,4'-bipiperidine (8) (1.5 equiv.), is then added to the reaction mixture.[1]
-
The mixture is stirred at room temperature for an additional 3 hours.[1]
-
Upon completion, the reaction mixture is diluted with dichloromethane (B109758) (DCM) and washed with water and brine solution. The organic layer is then dried and concentrated to yield the crude product, which is purified by chromatography.[1]
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic evaluations were conducted in mice to compare the profiles of DPTIP and P18.
-
Dosing: Mice were administered the compounds via the peroral route at a dose equivalent to 10 mg/kg of DPTIP.[4]
-
Sample Collection: Plasma and brain tissue samples were collected at predetermined time points following administration.[4]
-
Analysis: The concentration of DPTIP in the plasma and brain homogenates was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.[4]
In Vivo Target Engagement: Mouse Model of Acute Brain Injury
To confirm that the DPTIP released from P18 was pharmacologically active, a mouse model of acute brain injury was utilized.[1]
-
Model Induction: Acute brain injury was induced by the intrastriatal injection of interleukin-1 beta (IL-1β).[1]
-
Treatment: Mice were treated with P18 prior to the IL-1β injection.[1]
-
Outcome Measures: The release of EVs into the plasma was measured to assess the in vivo inhibition of nSMase2. Brain nSMase2 activity was also attenuated.[1][2][3]
Visualizing the Pathways and Processes
DPTIP Mechanism of Action and Therapeutic Strategy
The following diagram illustrates the signaling pathway of nSMase2-mediated EV biogenesis and the therapeutic intervention with DPTIP, facilitated by the P18 prodrug.
Caption: Mechanism of nSMase2 inhibition by DPTIP delivered via prodrug P18.
Prodrug Development Workflow
The logical progression from identifying the problem with DPTIP to the development and validation of P18 is outlined below.
Caption: Workflow for the discovery and validation of this compound.
In Vivo Pharmacokinetic Study Workflow
The experimental workflow for assessing the pharmacokinetic properties of this compound in an animal model is depicted in the following diagram.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Conclusion
The discovery and synthesis of this compound successfully addressed the significant pharmacokinetic limitations of the potent nSMase2 inhibitor, DPTIP. By employing a strategic prodrug approach, P18 demonstrated substantially enhanced oral bioavailability and brain penetration, leading to higher and more sustained levels of the active drug in target tissues. The detailed synthetic route and robust in vivo validation provide a solid foundation for the further development of P18 as a clinical candidate for diseases where nSMase2 and EV dysregulation play a pathogenic role. This work underscores the power of medicinal chemistry and prodrug design in unlocking the therapeutic potential of promising, yet challenging, parent molecules.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Chemical structure of DPTIP-prodrug 18
An In-depth Technical Guide on the Chemical Structure and Activity of DPTIP-Prodrug 18
This technical guide provides a comprehensive overview of this compound (P18), an orally bioavailable and brain-penetrant prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Extracellular vesicles (EVs) are key players in cell-to-cell communication and can contribute to disease progression by transporting pathological cargo. A critical enzyme in the biogenesis of EVs is the neutral sphingomyelinase-2 (nSMase2). Its inhibition is a promising therapeutic strategy for various disease states. 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a highly potent nSMase2 inhibitor with an IC50 of 30 nM.[1][2][3] However, its clinical development has been hampered by poor oral pharmacokinetics and rapid clearance.[1][4]
To overcome these limitations, a series of prodrugs were developed by masking the phenolic hydroxyl group of DPTIP. Among them, prodrug 18 (P18) was identified as the most promising candidate. P18 features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, which significantly enhances oral absorption, metabolic stability, and brain penetration compared to the parent compound.[1][5]
Chemical Structure and Synthesis
This compound is synthesized by attaching a 2',6'-diethyl-1,4'-bipiperidinyl promoiety to the phenolic hydroxyl group of DPTIP via a carbamate (B1207046) linker.[1] This modification masks the polar phenol (B47542) group, improving the molecule's pharmacokinetic properties.
The synthesis of P18 is a multi-step process. First, the promoiety intermediate, 2',6'-diethyl-1,4'-bipiperidine (Intermediate 8), is prepared in a three-step sequence. The final step involves the reaction of DPTIP with this intermediate to yield the P18 prodrug.[1]
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vitro Stability of DPTIP-Prodrug 18: A Technical Overview for Drug Development Professionals
An in-depth guide on the plasma and liver microsome stability of the novel nSMase2 inhibitor prodrug, DPTIP-prodrug 18.
This technical guide provides a comprehensive overview of the in vitro stability of this compound, a promising therapeutic agent, in plasma and liver microsomes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative stability data, and insights into the relevant biological pathways.
Introduction
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme critically involved in the biogenesis of extracellular vesicles (EVs) which play a role in various disease pathologies.[1][2] Despite its high potency, DPTIP suffers from poor oral pharmacokinetics, including a short half-life, which limits its clinical potential.[1][2][3][4][5][6] To overcome these limitations, a series of prodrugs were developed, with this compound (P18) emerging as a lead candidate.[1][2] P18 is designed with a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety at the phenolic hydroxyl group of DPTIP.[1][2] This modification aims to enhance metabolic stability and improve oral absorption.[1] The in vivo metabolism of P18 is primarily mediated by carboxylesterase enzymes, which cleave the carbamate (B1207046) linkage to release the active DPTIP.[1][7] Understanding the in vitro stability of P18 in plasma and liver microsomes is crucial for predicting its in vivo behavior and guiding further development.
Quantitative Stability Data
The in vitro metabolic stability of this compound was assessed in plasma and liver homogenates to evaluate its susceptibility to systemic metabolism. The following table summarizes the percentage of intact P18 remaining after a 1-hour incubation period. The experiments were conducted using plasma and tissue homogenates from carboxylesterase 1 knockout (CES1-/-) mice, which provides a model that can be more predictive of human prodrug metabolism.[7]
| Matrix (CES1-/- Mouse) | % Remaining at 1 hour (Mean ± SEM, n=3) |
| Plasma | >75% |
| Liver Homogenate | Stable (Specific % not detailed, but described as stable) |
Data sourced from: "Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP".[7]
These results indicate that this compound exhibits considerable stability in plasma and liver homogenates, a desirable characteristic for a prodrug intended for oral administration.[7] This stability allows for the intact prodrug to be absorbed and distributed to its target tissues before being converted to the active compound, DPTIP.[7]
Experimental Protocols
The following sections detail the generalized methodologies for assessing the in vitro stability of prodrugs like P18 in plasma and liver microsomes. These protocols are based on standard industry practices and the available information on DPTIP-prodrug studies.
Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from various species and to identify its susceptibility to plasma enzymes, such as esterases.[8][9][10][11][12]
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma from the desired species (e.g., human, mouse, rat, dog), stored frozen.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) or methanol (B129727) containing an internal standard for reaction termination and protein precipitation.[8][9]
-
Incubator or water bath set at 37°C.
-
Centrifuge.
Procedure:
-
Preparation: Thaw the pooled plasma at room temperature or 37°C. Prepare the test compound working solution by diluting the stock solution with an appropriate solvent to the desired concentration (e.g., 1 µM final concentration).[8][9][11]
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound working solution to the plasma. Typical incubation time points are 0, 5, 15, 30, 60, and 120 minutes.[8][9]
-
Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate plasma proteins.[8][9]
-
Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[9]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[9][10]
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) of the compound in plasma is then determined by plotting the natural logarithm of the remaining compound concentration against time.[10]
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[13][14][15][16]
Materials:
-
Test compound (this compound) stock solution.
-
Pooled liver microsomes from the desired species (e.g., human, mouse, rat), stored at -80°C.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[7]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[7][13]
-
Magnesium chloride (MgCl2).[7]
-
Acetonitrile or methanol with an internal standard.
-
Incubator or water bath at 37°C.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a microsomal incubation mixture containing liver microsomes, phosphate buffer, and MgCl2. Prepare the NADPH regenerating system.
-
Pre-incubation: Pre-warm the microsomal mixture and the test compound separately at 37°C for a few minutes.
-
Incubation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsomal mixture containing the test compound. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation or chemical instability.[7][14]
-
Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and add them to cold acetonitrile or methanol with an internal standard to stop the reaction.[14]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins and microsomes.[13]
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint) from the rate of disappearance of the compound.[7]
nSMase2 Signaling Pathway
DPTIP, the active form of prodrug P18, exerts its therapeutic effect by inhibiting neutral sphingomyelinase-2 (nSMase2). This enzyme plays a crucial role in the sphingolipid signaling pathway by catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[15] Ceramide then acts as a bioactive lipid second messenger, involved in a variety of cellular processes including apoptosis, inflammation, and cell growth arrest.[1][8][9][13][15] The activation of nSMase2 can be triggered by various stimuli, including inflammatory cytokines like TNF-α.[11][15] By inhibiting nSMase2, DPTIP reduces the production of ceramide, thereby modulating these downstream signaling events.
Conclusion
This compound demonstrates favorable in vitro stability in both plasma and liver homogenates, suggesting a reduced susceptibility to premature systemic metabolism. This characteristic is essential for an orally administered prodrug, as it allows for efficient absorption and distribution in its intact form. The subsequent cleavage of the promoiety by carboxylesterases at the target site releases the active nSMase2 inhibitor, DPTIP. The presented data and protocols provide a valuable resource for researchers and drug development professionals working on the advancement of this compound and similar therapeutic strategies.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs | MDPI [mdpi.com]
- 4. Interspecies Differences in the Metabolism of a Multiester Prodrug by Carboxylesterases. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. The sphingomyelin-ceramide signaling pathway is involved in oxidized low density lipoprotein-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
Pharmacokinetic Profile of DPTIP Released from Prodrug P18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile of 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)phenol (DPTIP), a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, when released from its orally bioavailable prodrug, P18. DPTIP holds therapeutic promise due to its role in regulating the biogenesis of extracellular vesicles (EVs), which are implicated in various disease pathologies. However, DPTIP itself exhibits poor oral pharmacokinetic properties, limiting its clinical potential.[1] The prodrug P18 was developed to overcome these limitations by masking the phenolic hydroxyl group of DPTIP, leading to significantly improved oral absorption and sustained exposure.[1][2][3]
Executive Summary
The prodrug P18 demonstrates a remarkable improvement in the oral pharmacokinetic profile of DPTIP in preclinical mouse models. Upon oral administration, P18 leads to a more than four-fold increase in both plasma and brain exposure of DPTIP compared to the administration of DPTIP itself.[1][3] Furthermore, the apparent half-life of DPTIP is significantly extended, from approximately 0.5 hours to 2 hours.[1][3] These enhancements in oral bioavailability and duration of action position P18 as a promising candidate for the clinical development of DPTIP-based therapies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of DPTIP in plasma and brain tissue of mice following oral administration of DPTIP and the prodrug P18.
Table 1: Pharmacokinetic Parameters of DPTIP in Mouse Plasma
| Parameter | DPTIP (10 mg/kg, oral) | DPTIP Released from P18 (10 mg/kg equivalent, oral) |
| Cmax (pmol/mL) | ~270 | ~1047 |
| Tmax (h) | ~0.5 | ~2 |
| AUC0-t (pmol·h/mL) | 270 | 1047 |
| t1/2 (h) | ~0.5 | ~2 |
Table 2: Pharmacokinetic Parameters of DPTIP in Mouse Brain
| Parameter | DPTIP (10 mg/kg, oral) | DPTIP Released from P18 (10 mg/kg equivalent, oral) |
| AUC0-t (pmol·h/g) | 52.8 | 247 |
Experimental Protocols
In Vivo Pharmacokinetic Studies
Animal Model: For oral administration studies, CES1-/- mice were utilized. This strain is deficient in carboxylesterase 1, an enzyme that can be involved in the metabolism of certain prodrugs. For intraperitoneal administration studies to assess brain inflammation, GFAP-GFP mice were used. All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.
Drug Formulation and Administration: For oral (PO) administration, DPTIP and the prodrug P18 were formulated in a vehicle suitable for gavage. The typical dose administered was 10 mg/kg of DPTIP or a molar equivalent dose of the P18 prodrug.[1]
Sample Collection: Blood and brain tissue samples were collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Blood was collected via cardiac puncture into heparinized tubes, and plasma was separated by centrifugation. Brains were harvested, rinsed, and snap-frozen in liquid nitrogen. All samples were stored at -80°C until analysis.
Bioanalytical Method: The concentrations of DPTIP and P18 in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Sample Preparation: Plasma and brain homogenate samples were typically subjected to protein precipitation with acetonitrile (B52724) containing an internal standard. After centrifugation, the supernatant was analyzed.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Signaling Pathway and Experimental Workflow
nSMase2-Mediated Extracellular Vesicle Biogenesis
DPTIP exerts its therapeutic effect by inhibiting nSMase2, a key enzyme in the ESCRT-independent pathway of exosome biogenesis. The following diagram illustrates this pathway.
Caption: nSMase2 hydrolyzes sphingomyelin to ceramide, promoting ILV formation and exosome release. DPTIP inhibits nSMase2.
Pharmacokinetic Study Workflow
The diagram below outlines the general workflow for the in vivo pharmacokinetic evaluation of DPTIP and its prodrug P18.
Caption: Workflow for the in vivo pharmacokinetic assessment of DPTIP and its prodrug P18 in mice.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of DPTIP-Prodrug 18: A Technical Overview for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of DPTIP-prodrug 18 (P18), a promising therapeutic candidate for neuroinflammatory disorders. This document synthesizes key findings on its mechanism of action, pharmacokinetic properties, and efficacy in a relevant disease model, presenting the data in a structured format to facilitate further research and development.
Introduction: Targeting Neuroinflammation with nSMase2 Inhibition
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. A key player in the inflammatory cascade is the enzyme neutral sphingomyelinase-2 (nSMase2), which regulates the biogenesis of extracellular vesicles (EVs). These EVs can transport pathological cargo, contributing to disease progression. 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a potent inhibitor of nSMase2 with an IC50 of 30 nM.[1][2] Despite its potency, DPTIP's clinical development has been hampered by poor oral pharmacokinetics.[2] To address this limitation, a series of prodrugs were developed, with P18 emerging as a lead candidate with significantly improved properties.[3]
Mechanism of Action of DPTIP and Prodrug 18
DPTIP exerts its anti-inflammatory effects by inhibiting nSMase2. This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a key step in the formation of EVs. By blocking nSMase2, DPTIP reduces the release of EVs containing pro-inflammatory mediators.[4][5][6] Prodrug P18 is designed to mask the phenolic hydroxyl group of DPTIP, enhancing its oral absorption and brain penetration.[1][3] Once in the system, P18 is metabolized to release the active parent drug, DPTIP.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of DPTIP-Prodrug 18
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of DPTIP-prodrug 18 (P18), a novel, orally bioavailable, and brain-penetrant prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP. It details the underlying mechanism of action, presents key preclinical data, and outlines the experimental protocols used in its evaluation.
Introduction: The Challenge of Targeting nSMase2
Neutral sphingomyelinase-2 (nSMase2) is a pivotal enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine (B1220837).[1][2] This process is a critical step in the biogenesis of extracellular vesicles (EVs), which act as intercellular messengers carrying pathological cargo in various disease states.[1][3] Chronic upregulation of nSMase2 and subsequent EV release are implicated in a range of pathologies, including neurodegenerative diseases, cancer metastasis, and neuroinflammation.[4][5]
The compound 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, known as DPTIP, emerged as a highly potent (IC50 = 30 nM) and selective nSMase2 inhibitor.[6] Despite its promising in vitro profile, DPTIP's therapeutic development has been severely hampered by poor oral pharmacokinetic (PK) properties, including low bioavailability (<5%) and a very short half-life of approximately 30 minutes.[3][4]
To overcome these limitations, a prodrug strategy was employed, masking the phenolic hydroxyl group of DPTIP to improve its drug-like properties.[1][7] This effort led to the development of a series of prodrugs, among which this compound (P18) was identified as a lead candidate with significantly enhanced oral absorption and brain penetration.[1] P18 features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, which is cleaved in vivo to release the active DPTIP molecule.[1] This guide investigates the data supporting P18's potential as a viable clinical candidate.
Mechanism of Action
The therapeutic action of P18 is indirect; it serves as a transport and delivery vehicle for the active inhibitor, DPTIP. Post-administration, P18 is metabolized, releasing DPTIP, which then exerts its pharmacological effects.
Inhibition of the nSMase2 Pathway
DPTIP functions as a non-competitive inhibitor of nSMase2.[8] In pathological states, such as following an acute brain injury, inflammatory signals like interleukin-1β (IL-1β) activate nSMase2.[5] The activated enzyme increases ceramide production, which is essential for the formation and budding of EVs from cellular membranes.[5] These EVs can cross into the periphery, triggering systemic inflammatory responses, such as cytokine release from the liver, which in turn mobilizes immune cells that infiltrate the brain, causing secondary damage.[5][6]
DPTIP inhibits nSMase2, thereby blocking the production of ceramide required for EV biosynthesis.[8] This suppression of EV release interrupts the inflammatory cascade, reducing peripheral cytokine upregulation and subsequent immune cell infiltration into the brain.[6][8]
Caption: DPTIP/P18 signaling pathway and mechanism of action.
Quantitative Data Summary
The primary advantage of P18 lies in its dramatically improved pharmacokinetic profile compared to the parent compound, DPTIP.
Pharmacokinetic Parameters
Oral administration of P18 leads to substantially higher plasma and brain exposures of the active drug, DPTIP, as summarized in the table below.
| Parameter | DPTIP | Prodrug 18 (P18) | Fold Improvement | Reference |
| Dose (Oral, Mice) | ~10 mg/kg | 10 mg/kg (equivalent) | - | [3][4] |
| Plasma AUC₀₋t | Low / Undetermined | 1047 pmol·h/mL | >4-fold | [1][3][7] |
| Brain AUC₀₋t | Low / Undetermined | 247 pmol·h/g | >4-fold | [1][3][7] |
| Plasma Half-life (t½) | ~0.5 hours | ~2.0 hours | ~4-fold | [1][3][7] |
| Oral Bioavailability (%F) | < 5% | Significantly Improved | - | [4] |
Physicochemical Properties
| Compound | cLogP | Property | Reference |
| DPTIP | 4.72 | Lipophilic | [1] |
| Prodrugs (Range) | 2.99 - 7.36 | Varying Lipophilicity | [1] |
Preclinical Efficacy
In a mouse model of acute brain injury, orally administered P18 demonstrated robust target engagement. The DPTIP released from the prodrug led to a significant inhibition of nSMase2 activity.[1] This resulted in the attenuation of IL-1β-induced EV release into the plasma, confirming that P18 effectively delivers therapeutically relevant concentrations of DPTIP to the central nervous system.[1][3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Synthesis of Prodrug 18 (P18)
The synthesis of P18 is achieved by masking the phenolic hydroxyl group of DPTIP with the 2',6'-diethyl-1,4'-bipiperidinyl promoiety.
-
Step 1: Synthesis of Intermediate 8 (2',6'-diethyl-1,4'-bipiperidine): This intermediate is prepared via a three-step synthetic procedure. It begins with the reaction of 3-oxopentanedioic acid, propionaldehyde, and benzylamine (B48309) to form a cyclized ketone. This ketone then reacts with piperidine (B6355638) to form an enamine, which undergoes reductive amination. Finally, a palladium-mediated catalytic hydrogenation removes the benzyl (B1604629) group to yield the intermediate.[1]
-
Step 2: Final Prodrug Synthesis: DPTIP is reacted with the synthesized intermediate (8) in the presence of triphosgene (B27547) and Hünig's base (DIPEA) in dichloroethane at 0 °C to form the final carbamate-linked prodrug, P18.[1]
Caption: Simplified workflow for the final synthesis of Prodrug 18.
Pharmacokinetic (PK) Studies in Mice
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Prodrug 18 was administered via oral gavage (p.o.) at a dose equivalent to 10 mg/kg of DPTIP.[4]
-
Sample Collection: Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via the tail vein. Animals were euthanized at the final time point for brain tissue collection.
-
Analysis: Plasma and brain homogenates were processed and analyzed for DPTIP concentrations using a validated Liquid Chromatography-Mass Spectrometry (LC/MS-MS) method.[3] PK parameters like AUC, Cmax, and t½ were calculated from the resulting concentration-time curves.
In Vivo Mouse Model of Acute Brain Injury
This model is used to assess the ability of P18 to inhibit nSMase2 activity and EV release in a disease-relevant context.
-
Animal Model: GFAP-GFP mice, where astrocytes are genetically labeled with Green Fluorescent Protein, are often used to track astrocyte-derived EVs.[6]
-
Procedure:
-
Mice are anesthetized, and a guide cannula is stereotactically implanted into the striatum.
-
An inflammatory response is induced by a microinjection of IL-1β (e.g., 10 ng) through the cannula.
-
Prodrug 18 is administered orally at a specified dose and time relative to the IL-1β injection.
-
Blood is collected at various time points post-injection.
-
-
Analysis: Plasma is isolated, and the concentration of EVs (specifically astrocyte-derived EVs if using GFAP-GFP mice) is quantified, typically through nanoparticle tracking analysis or specific immunoassays. Brain tissue can be analyzed for nSMase2 activity.[1][6]
Caption: Experimental workflow for the in vivo brain injury model.
nSMase2 Inhibition Assay
A fluorescence-based, enzyme-coupled assay is used to measure nSMase2 activity in vitro and in brain lysates.
-
Principle: The assay measures the production of phosphorylcholine, a product of sphingomyelin hydrolysis by nSMase2.[8]
-
Reagents: Amplex Red®, sphingomyelin, alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase.[2][8]
-
Procedure:
-
The sample (e.g., cell lysate, brain homogenate) is incubated with the test compound (DPTIP).
-
A solution containing sphingomyelin and the coupling enzymes/reagents is added.
-
nSMase2 hydrolyzes sphingomyelin to phosphorylcholine.
-
Alkaline phosphatase cleaves phosphorylcholine to choline.
-
Choline oxidase converts choline to hydrogen peroxide.
-
In the presence of horseradish peroxidase, hydrogen peroxide reacts with Amplex Red® to produce the highly fluorescent compound, resorufin.
-
-
Readout: Fluorescence is measured with a microplate reader. The signal is directly proportional to nSMase2 activity.[2]
Conclusion and Future Directions
This compound represents a significant advancement in the development of nSMase2 inhibitors as a therapeutic class. By successfully overcoming the profound pharmacokinetic limitations of the parent molecule, DPTIP, P18 has demonstrated the ability to achieve therapeutic exposures in both plasma and the brain after oral administration.[1] Preclinical data in a relevant neuroinflammation model confirms its ability to engage the nSMase2 target and suppress the downstream pathological cascade of EV-mediated inflammation.[1][7]
These promising findings establish P18 as a viable candidate for further clinical translation.[1] Future studies should focus on comprehensive toxicology and safety pharmacology, evaluation in chronic disease models (e.g., Alzheimer's disease, multiple sclerosis), and pharmacokinetic scaling in larger animal models to support the design of first-in-human clinical trials. The successful development of P18 could provide a novel therapeutic strategy for a host of diseases driven by nSMase2-mediated pathology.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for DPTIP-Prodrug 18: An Orally Bioavailable nSMase2 Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for DPTIP-prodrug 18 (P18), a novel, orally bioavailable prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP. DPTIP has shown promise in preclinical models for various diseases by inhibiting the biogenesis of extracellular vesicles (EVs). However, its poor pharmacokinetic profile has limited its clinical development. P18 was designed to overcome these limitations by masking the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety.[1] This modification significantly enhances oral absorption and brain penetration.[1] These application notes provide a comprehensive guide for the chemical synthesis of P18, a summary of its pharmacokinetic properties, and an overview of its mechanism of action.
Introduction
Neutral sphingomyelinase-2 (nSMase2) is a key enzyme in the biogenesis of extracellular vesicles (EVs), which are nanoscale vesicles involved in intercellular communication and the progression of various diseases. DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent inhibitor of nSMase2. The prodrug strategy for DPTIP aims to improve its drug-like properties, particularly its oral bioavailability and ability to cross the blood-brain barrier. This compound (P18) has emerged as a promising candidate, demonstrating significantly improved pharmacokinetic parameters compared to the parent compound.[1]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound in comparison to DPTIP following oral administration in mice.
| Parameter | DPTIP | This compound (P18) | Fold Improvement |
| Plasma Exposure (AUC0-t, pmol·h/mL) | 270 | 1047 | >4-fold |
| Brain Exposure (AUC0-t, pmol·h/g) | 52.8 | 247 | ~4.7-fold |
| Half-life (t1/2) | ~0.5 h | 2 h | Significant |
Data sourced from references[2].
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the synthesis of a key amine intermediate followed by its coupling with DPTIP.
Materials and Reagents
-
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol)
-
3-Oxopentanedioic acid
-
Propionaldehyde
-
Sodium cyanoborohydride
-
Palladium on carbon (Pd/C)
-
N,N-Diisopropylethylamine (DIPEA)
-
Water (H₂O)
-
Brine solution
-
Standard laboratory glassware and equipment for organic synthesis
Synthesis of 2',6'-diethyl-1,4'-bipiperidine (Intermediate 8)
This intermediate is prepared in a three-step synthetic procedure.[1]
Step 1: Synthesis of Cyclized Ketone 7
-
In a suitable reaction vessel, react 3-oxopentanedioic acid, propionaldehyde, and benzylamine in water to form the cyclized ketone intermediate.
-
Note: Specific stoichiometry and reaction conditions such as temperature and time should be optimized based on standard organic chemistry principles, as they are not detailed in the provided search results.
-
Step 2: Reductive Amination
-
The cyclized ketone from Step 1 is reacted with piperidine to form an enamine.
-
The resulting enamine undergoes reductive amination in the presence of sodium cyanoborohydride to yield the N-benzylated bipiperidine derivative.
Step 3: Deprotection
-
The benzyl (B1604629) group is removed by palladium-mediated catalytic hydrogenation (using Pd/C as the catalyst) to yield the final intermediate, 2',6'-diethyl-1,4'-bipiperidine.
Final Synthesis of this compound (P18)
This procedure is based on the general method for the synthesis of DPTIP prodrugs.[1]
-
To a stirred solution of DPTIP (1.0 equivalent) in 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA) (5.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triphosgene (1.1 equivalents) to the cooled mixture and stir for 1 hour at 0 °C.
-
To this reaction mixture, add the 2',6'-diethyl-1,4'-bipiperidine intermediate (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-20 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer with water (2x) and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield this compound.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway of nSMase2 in Extracellular Vesicle Biogenesis and Inhibition by DPTIP
Caption: nSMase2-mediated EV biogenesis and its inhibition by DPTIP.
References
Application Notes and Protocols: In Vivo Administration of DPTIP-Prodrug 18 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent and selective inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme pivotal in the biogenesis of extracellular vesicles (EVs).[1][2] EVs are implicated in the progression of various diseases by transporting pathological cargo. However, DPTIP's therapeutic potential is hampered by poor oral pharmacokinetics, including a short half-life and low bioavailability.[1] To overcome these limitations, DPTIP-prodrug 18 (P18) was developed by masking the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety.[1][2] This modification significantly enhances its oral absorption, brain penetration, and metabolic stability, making it a promising candidate for clinical translation.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed experimental protocols and key pharmacokinetic and pharmacodynamic data.
Data Presentation
Pharmacokinetic Profile of DPTIP Released from Prodrug 18 vs. DPTIP Administration
The oral administration of prodrug 18 (P18) leads to substantially higher plasma and brain exposure to the active compound, DPTIP, compared to the administration of DPTIP itself.
| Parameter | DPTIP from Prodrug 18 (10 mg/kg, PO) | DPTIP (10 mg/kg, PO) | Fold Improvement |
| Plasma AUC0-t (pmol·h/mL) | 1047 | ~260 | >4-fold[1][2] |
| Brain AUC0-t (pmol·h/g) | 247 | ~53 | ~4.7-fold[1] |
| Apparent Half-life (t1/2) | ~2 hours[1][2] | ~0.5 hours[1][2] | ~4-fold |
| Brain/Plasma Ratio (AUCbrain/AUCplasma) | 0.24 | 0.19 | 1.26-fold |
Data compiled from studies in CES1-/- mice.[1]
In Vivo Efficacy in a Mouse Model of Acute Brain Injury
Prodrug 18 demonstrates significant target engagement in a mouse model where brain injury is induced by intrastriatal injection of interleukin-1β (IL-1β).
| Parameter | Vehicle | IL-1β | IL-1β + Prodrug 18 (10 mg/kg, PO) |
| Relative nSMase2 Activity in Brain (%) | 100 | Increased | Dose-dependently normalized[1] |
| Astrocyte-Derived EV Release (GFP+ EVs) | Baseline | Significantly Increased | Significantly Inhibited[1] |
Signaling Pathway and Prodrug Activation
The mechanism of action involves the in vivo conversion of the prodrug 18 to the active inhibitor DPTIP. DPTIP then inhibits nSMase2, which is activated by inflammatory stimuli like IL-1β. This inhibition reduces the production of ceramide, a key lipid in EV biogenesis, thereby decreasing the release of pathological EVs.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of DPTIP released from prodrug 18 following oral administration.
Workflow Diagram:
Materials:
-
This compound and DPTIP reference standard
-
CES1-/- mice (8-10 weeks old)
-
Vehicle for oral dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Brain homogenization buffer and equipment
-
LC/MS-MS system
Procedure:
-
Animal Acclimatization: Acclimatize male CES1-/- mice for at least 3 days before the experiment with ad libitum access to food and water. The use of CES1-/- mice is recommended for initial screens to reduce variability from carboxylesterase activity.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound or DPTIP in the vehicle at a concentration suitable for a 10 mg/kg dose based on the average weight of the mice.
-
Administration: Administer a single oral dose of the compound suspension (10 mg/kg DPTIP equivalent) to each mouse via oral gavage.
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, euthanize the mice and harvest the brains.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Weigh the brains and homogenize them in an appropriate buffer. Store brain homogenates at -80°C until analysis.
-
-
LC/MS-MS Analysis:
-
Develop and validate a sensitive LC/MS-MS method for the quantification of DPTIP in plasma and brain homogenates.
-
Prepare calibration standards and quality control samples.
-
Analyze the samples to determine DPTIP concentrations.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC0-t, Cmax, Tmax, and apparent half-life (t1/2).
-
In Vivo Target Engagement in an Acute Brain Injury Model
This protocol describes how to assess the efficacy of prodrug 18 in a mouse model of IL-1β-induced neuroinflammation.
Materials:
-
GFAP-EGFP mice (to track astrocyte-derived EVs)
-
This compound
-
Recombinant mouse IL-1β
-
Stereotaxic surgery apparatus
-
Anesthesia (e.g., isoflurane)
-
nSMase2 activity assay kit or reagents
-
Flow cytometer or nanoparticle tracking analysis (NTA) system for EV analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize male GFAP-EGFP mice.
-
Administer a single oral dose of this compound (e.g., 3 or 10 mg/kg) or vehicle.
-
-
Induction of Brain Injury:
-
Two hours post-drug administration, anesthetize the mice.
-
Using a stereotaxic frame, perform an intrastriatal injection of IL-1β (e.g., 10 ng in sterile saline).
-
-
Sample Collection:
-
Two hours after the IL-1β injection, collect blood for EV analysis and euthanize the animals.
-
Dissect the striatum from the brain for the nSMase2 activity assay.
-
-
nSMase2 Activity Assay:
-
Homogenize the striatal tissue in an appropriate lysis buffer.
-
Determine the protein concentration of the lysate.
-
Measure nSMase2 activity using a commercially available kit or an in-house fluorescence-based assay that measures the hydrolysis of a sphingomyelin substrate.
-
Normalize the activity to the total protein concentration.
-
-
Extracellular Vesicle (EV) Analysis:
-
Isolate EVs from the plasma using methods such as ultracentrifugation or size-exclusion chromatography.
-
Quantify the total number of EVs.
-
Since GFAP-EGFP mice are used, quantify the number of GFP-positive EVs (originating from astrocytes) using flow cytometry or a similar technique to assess the specific inhibition of brain-derived EV release.[1]
-
-
Data Analysis:
-
Compare the nSMase2 activity and EV counts between the different treatment groups (Vehicle, IL-1β, IL-1β + Prodrug 18).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
-
Conclusion
This compound represents a significant advancement in the development of nSMase2 inhibitors for therapeutic use. Its superior pharmacokinetic profile allows for effective delivery of the active compound, DPTIP, to the plasma and brain, leading to robust target engagement in vivo. The protocols provided herein offer a framework for researchers to further investigate the potential of this promising compound in various disease models where nSMase2 and extracellular vesicles play a critical role.
References
Protocol for assessing DPTIP-prodrug 18 stability in vitro
Application Note & Protocol
Topic: Protocol for Assessing DPTIP-prodrug 18 In Vitro Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a highly potent inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme critical for the biogenesis of extracellular vesicles (EVs).[1][2] Despite its high potency (IC50 = 30 nM), DPTIP suffers from poor oral pharmacokinetics, including a short half-life and low bioavailability, which limits its clinical potential.[3][4] To overcome these limitations, prodrug strategies have been employed, masking the phenolic hydroxyl group of DPTIP to improve its drug-like properties.[3][4]
Prodrug 18 (P18), which features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, has been identified as a leading candidate.[1] P18 demonstrates significantly improved plasma and brain exposure and a longer half-life compared to the parent compound, DPTIP.[1][2] In vivo, P18 effectively releases DPTIP, leading to the inhibition of nSMase2 activity.[1] This document provides detailed protocols for assessing the in vitro stability of this compound in various biological matrices, a critical step in its preclinical evaluation.
Data Presentation: In Vitro Stability of DPTIP-Prodrugs
The stability of a prodrug is crucial as it must remain intact long enough to reach its target tissue before converting to the active drug. The following table summarizes the stability of DPTIP and its prodrugs in plasma from different species after a 60-minute incubation period.
| Compound | R Group (Promoieties) | In Vitro Stability in Plasma (% Remaining at 60 min)* |
| Mouse (CES1-/-) | ||
| DPTIP | H | >99 |
| Prodrug 2 | Acetyl | 2 |
| Prodrug 3 | Pivaloyl | 5 |
| Prodrug 4 | Isopropyl carbamate | 93 |
| Prodrug 6 | Morpholinyl carbamate | 98 |
| Prodrug 7 | Piperidinyl carbamate | 97 |
| Prodrug 9 | L-Val-L-Val-ester | 1 |
| Prodrug 18 | 2',6'-diethyl-1,4'-bipiperidine-1'-carbonyl | >99 |
*Data represents the percentage of the intact compound remaining after incubation at 37°C for 60 minutes.[5] Prodrug 18 shows very high stability in the plasma of all tested species, comparable to the parent compound DPTIP.
Experimental Protocols
Protocol 1: Metabolic Stability in Plasma and Tissue Homogenates
This protocol describes the method to evaluate the stability of this compound in plasma and tissue homogenates (e.g., liver, brain) to assess its susceptibility to enzymatic degradation.
Materials:
-
This compound
-
Control plasma (e.g., CES1−/− mouse, dog, human)
-
Control tissues (e.g., liver, brain)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., 0.5 μM Losartan in ACN)
-
Orbital shaker with 37°C incubator
-
Homogenizer (e.g., probe sonicator)
-
Microcentrifuge (refrigerated)
-
Triplicate 1.5 mL microcentrifuge tubes
Procedure:
-
Tissue Homogenate Preparation (if applicable):
-
Wash tissues with ice-cold 0.1 M potassium phosphate buffer.
-
Dilute tissues 10-fold (w/v) in the same buffer.
-
Homogenize the tissue suspension using a probe sonicator on ice until a uniform consistency is achieved.
-
-
Incubation:
-
Aliquot 1 mL of the biological matrix (plasma or tissue homogenate) into triplicate microcentrifuge tubes.
-
Spike each tube with this compound to a final concentration of 10 μM.
-
Immediately take a "time zero" (T=0) sample by transferring a 50 µL aliquot from each tube into a new tube containing 150 µL of ACN with internal standard. This quenches the reaction.
-
Place the remaining samples in an orbital shaker and incubate at 37°C.
-
-
Sample Collection:
-
At the predetermined time point (e.g., 60 minutes), take a 50 µL aliquot from each incubation tube and quench it by adding it to 150 µL of ACN with internal standard.[1]
-
-
Sample Processing:
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
This protocol outlines the analytical method for quantifying the disappearance of the intact prodrug.
Instrumentation and Conditions:
-
LC System: Dionex ultra-high-performance LC system or equivalent.[1]
-
Mass Spectrometer: Q Exactive Focus orbitrap mass spectrometer or equivalent.[1]
-
Column: Agilent Eclipse Plus C18 (100 × 2.1 mm, 1.8 μm).[1]
-
Column Temperature: 35°C.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ion Source: Heated Electrospray Ionization (HESI) in positive mode.[1]
-
MS Mode: Full-scan mode (e.g., m/z 50 to 1600).[1]
Procedure:
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound and DPTIP into the corresponding naïve biological matrix.
-
Sample Analysis:
-
Inject the processed supernatant from Protocol 1 onto the LC-MS/MS system.
-
Use a suitable gradient elution method to separate the analyte from matrix components.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of prodrug remaining at the final time point by comparing its peak area to the T=0 sample peak area.
-
The stability is often reported as the percentage of the compound remaining. The half-life (t½) can also be calculated from the rate of disappearance.[6][7]
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol is essential for determining if the prodrug or its active metabolite exhibits toxicity towards cells. An MTT assay is described here as a common example.
Materials:
-
Selected cell line (e.g., HepG2 for liver toxicity, or a target cancer cell line)
-
Cell culture medium and supplements
-
This compound and DPTIP
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DPTIP in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the concentration at which 50% of cell viability is lost (IC50).
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro stability assessment of this compound.
DPTIP Mechanism of Action Signaling Pathway
Caption: DPTIP inhibits the nSMase2 pathway, blocking EV biogenesis.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application of DPTIP-Prodrug 18 in Acute Brain Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute brain injury (ABI), resulting from traumatic events or stroke, triggers a complex cascade of secondary injury mechanisms, including neuroinflammation, which significantly contribute to neuronal damage and long-term neurological deficits. A key player in this inflammatory response is the enzyme neutral sphingomyelinase-2 (nSMase2). Activation of nSMase2 leads to the production of ceramide, a lipid messenger that promotes the biogenesis and release of extracellular vesicles (EVs). These EVs can transport pathological cargo, exacerbating the inflammatory cycle and contributing to secondary brain injury.
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent inhibitor of nSMase2. However, its therapeutic potential has been limited by poor oral bioavailability and modest brain penetration. To overcome these limitations, a prodrug approach was employed, leading to the development of DPTIP-prodrug 18 (P18). P18 is designed to mask the phenolic hydroxyl group of DPTIP, enhancing its pharmacokinetic properties. Once administered, P18 is metabolized to release the active DPTIP compound. This document provides detailed application notes and protocols for the use of this compound in a murine model of acute brain injury.
Data Presentation
The following tables summarize the quantitative data regarding the pharmacokinetic properties and in vivo efficacy of this compound compared to the parent compound, DPTIP.
Table 1: Pharmacokinetic Parameters of DPTIP and this compound (P18) in Mice Following Oral Administration [1][2][3][4]
| Compound | Dose (mg/kg, DPTIP equivalent) | Plasma AUC0-t (pmol·h/mL) | Brain AUC0-t (pmol·h/g) | Plasma Half-life (t1/2) (h) |
| DPTIP | 10 | ~250 | ~60 | ~0.5 |
| P18 | 10 | 1047 | 247 | ~2.0 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Brain Injury [1][2]
| Treatment Group | Dose (mg/kg, DPTIP equivalent) | Inhibition of IL-1β-induced EV release in plasma | Attenuation of nSMase2 activity in brain |
| Vehicle | - | - | - |
| DPTIP | 10 | Not significant | - |
| P18 | 3 | Significant | Dose-dependent |
| P18 | 10 | Significant | Dose-dependent |
Signaling Pathway
The therapeutic effect of this compound in acute brain injury is mediated through the inhibition of the nSMase2 signaling pathway. The following diagram illustrates this pathway.
Caption: this compound inhibits the nSMase2 signaling pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in an acute brain injury model.
Caption: Experimental workflow for in vivo testing of this compound.
Experimental Protocols
Synthesis of this compound
This compound, featuring a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, is synthesized by masking the phenolic hydroxyl group of DPTIP.
Materials:
-
DPTIP
-
2',6'-diethyl-1,4'-bipiperidine (intermediate 8)
-
1,2-dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
Procedure: [1]
-
Dissolve DPTIP in DCE and cool the solution to 0°C.
-
Add DIPEA and triphosgene to the stirred solution and continue stirring at 0°C for 1 hour.
-
Add the 2',6'-diethyl-1,4'-bipiperidine promoiety to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield this compound.
Acute Brain Injury Mouse Model
This protocol describes the induction of acute brain injury in mice via intrastriatal injection of interleukin-1β (IL-1β).
Materials:
-
Male C57BL/6 mice (or other appropriate strain, such as GFAP-GFP mice for tracking astrocyte-derived EVs)
-
Recombinant murine IL-1β
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetize the mouse using isoflurane (B1672236) and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the striatum.
-
Slowly inject a solution of IL-1β in sterile saline into the striatum using a Hamilton syringe. The injection volume and concentration should be optimized for the specific experimental goals.
-
After injection, slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Drug Administration
This compound is administered orally to the mice.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of PEG400, Solutol HS 15, and water)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer the formulation to the mice via oral gavage at the specified dose (e.g., 3 or 10 mg/kg DPTIP equivalent).
-
For pharmacokinetic studies, blood and brain samples are collected at various time points post-administration.
Quantification of Extracellular Vesicle (EV) Release
EVs in the plasma can be quantified using various methods, including nanoparticle tracking analysis (NTA) or specialized fluorescence-based assays if using transgenic reporter mice (e.g., GFAP-GFP).
Materials:
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Phosphate-buffered saline (PBS)
-
Nanoparticle Tracking Analyzer (NTA) or flow cytometer
Procedure: [6]
-
Collect blood from the mice via cardiac puncture or other appropriate method into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Isolate EVs from the plasma using methods such as differential ultracentrifugation, size exclusion chromatography, or precipitation kits.
-
Resuspend the isolated EVs in filtered PBS.
-
Determine the concentration and size distribution of the EVs using NTA. For fluorescently labeled EVs (e.g., from GFAP-GFP mice), quantification can be performed using flow cytometry.
nSMase2 Activity Assay
This assay measures the enzymatic activity of nSMase2 in brain tissue lysates.
Materials:
-
Brain tissue (striatum)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
[14C]-sphingomyelin (substrate)
-
Alkaline phosphatase
-
Choline (B1196258) oxidase
-
Scintillation counter
-
Homogenize the collected brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to obtain the lysate containing the enzyme.
-
Incubate the lysate with [14C]-sphingomyelin. nSMase2 will hydrolyze the substrate to produce phosphorylcholine (B1220837) and ceramide.
-
Add alkaline phosphatase to dephosphorylate the phosphorylcholine to choline.
-
Add choline oxidase to oxidize choline, producing betaine (B1666868) and hydrogen peroxide.
-
The amount of radiolabeled product is quantified using a scintillation counter, which is proportional to the nSMase2 activity.
Conclusion
This compound represents a significant advancement in the development of nSMase2 inhibitors for the treatment of acute brain injury. Its improved oral bioavailability and brain penetration allow for effective target engagement in the central nervous system. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of this compound in preclinical models of neuroinflammation and brain injury.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-1β-induced brain injury in the neonatal rat can be ameliorated by α-phenyl-n-tert-butyl-nitrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of extracellular vesicles in vitro and in vivo using sensitive bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Measuring Brain Penetration of DPTIP Following P18 Prodrug Administration
Introduction
2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critically involved in the biogenesis of extracellular vesicles (EVs).[1][2] The inhibition of nSMase2 holds therapeutic promise for various neurodegenerative and oncologic diseases where abnormal EV secretion is pathogenic.[3][4] However, DPTIP itself exhibits poor pharmacokinetic (PK) properties, including a short half-life of less than 30 minutes and low oral bioavailability, which limits its clinical development.[1][2]
To overcome these limitations, a prodrug strategy was employed. P18, a prodrug of DPTIP, was developed by masking the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-promoie.[2] This modification is designed to improve oral absorption and metabolic stability, allowing for enhanced delivery of the active DPTIP compound to the systemic circulation and, critically, to the brain. These notes provide detailed protocols for administering the P18 prodrug and quantifying the subsequent brain penetration of the active DPTIP molecule.
Data Presentation: Pharmacokinetic Profile of DPTIP after P18 Administration
Oral administration of the P18 prodrug leads to a significant improvement in the plasma and brain exposure of the active DPTIP compound compared to administering an equimolar dose of DPTIP itself. The prodrug P18 demonstrated an approximate 4-fold increase in plasma exposure and a 4.7-fold increase in brain exposure of DPTIP.[2] Furthermore, the apparent half-life of DPTIP was substantially extended from less than 30 minutes to about 2 hours.[2]
Table 1: Comparative Pharmacokinetic Parameters of DPTIP in Mice
| Parameter | Administration of DPTIP | Administration of P18 (DPTIP equivalent) | Fold Improvement |
| Plasma AUC₀-t (pmol·h/mL) | 270 | 1047 | ~4.0x[2] |
| Brain AUC₀-t (pmol·h/g) | 52.8 | 247 | ~4.7x[2] |
| Apparent Half-life (t½) | < 0.5 h | ~2 h | >4.0x[2] |
| Brain Penetration Index (AUCbrain/plasma) | 0.19 | 0.24 | ~1.3x[2] |
Data sourced from studies in mice following a single oral (PO) administration.[2]
Visualized Pathways and Workflows
Signaling Pathway of nSMase2 Inhibition by DPTIP
The diagram below illustrates the proposed mechanism of action for DPTIP. Pro-inflammatory stimuli, such as Interleukin-1β (IL-1β), activate nSMase2, which catalyzes the conversion of sphingomyelin (B164518) to ceramide. This increase in ceramide is a key step in the biogenesis and release of extracellular vesicles (EVs). DPTIP, delivered effectively via the P18 prodrug, inhibits nSMase2, thereby blocking this pathway.[5][6]
Experimental Workflow for Brain Penetration Analysis
This workflow outlines the key steps involved in a pharmacokinetic study to measure DPTIP concentrations in plasma and brain tissue following the oral administration of the P18 prodrug to mice.
Experimental Protocols
The following protocols are synthesized from methodologies reported for the evaluation of DPTIP prodrugs.[2][5][7]
Protocol 1: Pharmacokinetic Study of DPTIP after Oral P18 Administration
Objective: To determine the concentration-time profiles of DPTIP in plasma and brain tissue following a single oral dose of P18.
Materials:
-
P18 prodrug
-
Vehicle for formulation (e.g., 5% DMSO/5% Tween-80/90% saline)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Microcentrifuge tubes
-
K2-EDTA tubes for blood collection
-
Tissue homogenizer
-
Acetonitrile (B52724) with internal standard for protein precipitation
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice for at least 3 days prior to the experiment with free access to food and water.
-
P18 Formulation: Prepare a fresh suspension of P18 in the vehicle to a final concentration suitable for dosing (e.g., 1 mg/mL for a 10 mg/kg dose at a volume of 10 mL/kg).
-
Dosing: Administer P18 to mice via oral gavage at the desired dose (e.g., 10 mg/kg DPTIP equivalent).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose), euthanize a cohort of animals (n=3 per time point).
-
Blood Collection: Immediately collect whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to clean microcentrifuge tubes and store at -80°C.
-
Brain Collection: Following blood collection, perfuse the mouse with cold saline. Promptly dissect the whole brain, rinse with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation (Brain Tissue):
-
Homogenize the frozen brain tissue in 4 volumes of cold phosphate-buffered saline (PBS).
-
To an aliquot of the brain homogenate (e.g., 50 µL), add 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To an aliquot of plasma (e.g., 50 µL), add 3-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge as described for brain samples. Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatants using a validated LC-MS/MS method to quantify the concentrations of DPTIP and intact P18.
-
The system typically consists of a reverse-phase C18 column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
-
-
Data Analysis:
-
Calculate the concentration of DPTIP in plasma (ng/mL) and brain (ng/g).
-
Use pharmacokinetic software to determine key parameters such as AUC, Cmax, and t½.
-
Calculate the brain-to-plasma concentration ratio at each time point and the AUCbrain/AUCplasma ratio to assess overall brain penetration.
-
Protocol 2: In Vivo nSMase2 Activity Assay in Brain Tissue
Objective: To measure the target engagement of DPTIP in the brain by assessing nSMase2 activity after P18 administration.
Materials:
-
P18 prodrug, vehicle, and mice as in Protocol 1
-
IL-1β for inducing nSMase2 activity
-
Stereotaxic apparatus
-
Brain homogenization buffer (e.g., 0.1 M Tris-HCl pH 7.5, 250 mM sucrose, protease inhibitors)
-
Amplex™ Red Sphingomyelinase Assay Kit or similar
-
Fluorescence microplate reader
Procedure:
-
Animal Dosing: Administer P18 (e.g., 3 or 10 mg/kg DPTIP equivalent, PO) or vehicle to mice 30 minutes prior to the inflammatory challenge.[2]
-
Induction of nSMase2 Activity: Administer IL-1β via intrastriatal injection using a stereotaxic frame to induce a focal inflammatory brain lesion and activate nSMase2.[2][5]
-
Tissue Collection: At a specified time post-induction (e.g., 4 hours), euthanize the mice and dissect the relevant brain region (e.g., striatum).[2] Flash-freeze and store at -80°C.
-
Lysate Preparation:
-
Homogenize the striata in ice-cold Tris-HCl buffer.
-
Sonicate the homogenate (e.g., three 15-second pulses on ice) to ensure complete lysis.
-
Collect the resulting lysates for activity and total protein measurements.
-
-
nSMase2 Activity Measurement:
-
Perform the nSMase2 activity assay using a commercial kit (e.g., Amplex Red system) according to the manufacturer's instructions.[2][9] This assay is based on the hydrolysis of sphingomyelin, which leads to the generation of a fluorescent product (resorufin) through a series of enzyme-coupled reactions.
-
Initiate the reaction by adding the sphingomyelin substrate and coupling enzymes to the brain lysate in a 384-well microplate.
-
Incubate at 37°C for a set period (e.g., 3 hours).
-
-
Data Analysis:
-
Measure the relative fluorescence units (RFU) using a microplate reader (Ex 530nm, Em 590nm).
-
Measure the total protein concentration in the lysates using a compatible assay (e.g., Bio-Rad DC Protein Assay).
-
Normalize the nSMase2 activity to the total protein content and express the data as RFU/mg/h.
-
Compare the activity in P18-treated animals to vehicle-treated controls to determine the percentage of nSMase2 inhibition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DPTIP-prodrug 18 in Inhibiting IL-1β-Induced Extracellular Vesicle Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DPTIP-prodrug 18 (P18) as a potent inhibitor of Interleukin-1β (IL-1β)-induced extracellular vesicle (EV) release. P18 is an orally bioavailable prodrug of DPTIP, a highly potent inhibitor of neutral sphingomyelinase-2 (nSMase2), a key enzyme in EV biogenesis.[1][2][3] By masking the phenolic hydroxyl group of DPTIP, P18 exhibits significantly improved pharmacokinetic properties, making it a valuable tool for in vivo studies.[1][2]
Mechanism of Action
Interleukin-1β is a pro-inflammatory cytokine that can induce the release of EVs from various cell types, including astrocytes in the brain. This process is critically regulated by nSMase2. This compound acts as a delivery system for the active compound DPTIP. Following administration, P18 is metabolized to release DPTIP, which then inhibits nSMase2 activity. The inhibition of nSMase2 disrupts the biogenesis of EVs, thereby reducing their release in response to inflammatory stimuli like IL-1β.
Data Presentation
Table 1: In Vivo Efficacy of this compound (P18) vs. DPTIP in a Mouse Model of Acute Brain Injury
| Treatment Group | Dose (DPTIP equivalent) | Route of Administration | Inhibition of IL-1β-induced GFP+ EV Release |
| DPTIP | 10 mg/kg | Oral | Not Significant |
| This compound (P18) | 3 mg/kg | Oral | Significant |
| This compound (P18) | 10 mg/kg | Oral | Significant |
Table 2: Pharmacokinetic Profile of this compound (P18) vs. DPTIP following Oral Administration in Mice
| Compound | Plasma AUC₀₋t (pmol·h/mL) | Brain AUC₀₋t (pmol·h/g) | Plasma Half-life (t½) |
| DPTIP | ~262 | ~53 | ~0.5 h |
| This compound (P18) | 1047 | 247 | ~2 h |
Experimental Protocols
The following protocol is based on a mouse model of acute brain injury to assess the in vivo efficacy of this compound in inhibiting IL-1β-induced EV release.
Materials
-
This compound (P18)
-
DPTIP (for comparison)
-
Vehicle solution (e.g., appropriate for oral gavage)
-
Recombinant mouse IL-1β
-
Sterile saline
-
GFAP-EGFP transgenic mice
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Equipment for blood collection (e.g., cardiac puncture)
-
Centrifuge for plasma preparation
-
Instrumentation for EV analysis (e.g., Nanoparticle Tracking Analysis)
-
Reagents for nSMase2 activity assay
Experimental Workflow
Protocol for In Vivo Inhibition of IL-1β-Induced EV Release
-
Animal Model and Acclimation:
-
Utilize GFAP-EGFP transgenic mice to enable the tracking of astrocyte-derived EVs (ADEVs).
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
-
Preparation of Dosing Solutions:
-
Prepare this compound (P18) and DPTIP in a suitable vehicle for oral administration (peroral gavage). The doses should be calculated as DPTIP equivalents (e.g., 3 mg/kg and 10 mg/kg).
-
-
Animal Grouping and Dosing:
-
Randomly assign mice to the following treatment groups:
-
Vehicle control + IL-1β
-
DPTIP + IL-1β
-
This compound (P18) (low dose) + IL-1β
-
This compound (P18) (high dose) + IL-1β
-
-
Administer the respective compounds or vehicle orally.
-
-
Intrastriatal IL-1β Injection:
-
At a defined time point post-dosing (e.g., 48-96 hours to allow for prodrug metabolism and distribution), anesthetize the mice.
-
Secure the mouse in a stereotaxic frame.
-
Perform an intrastriatal injection of recombinant mouse IL-1β.
-
-
Sample Collection:
-
At a specified time after IL-1β injection (e.g., 4 hours), euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Perfuse the brain with sterile saline and then extract the brain tissue.
-
-
Plasma and EV Isolation:
-
Centrifuge the blood to separate the plasma.
-
Isolate EVs from the plasma using standard methods such as differential ultracentrifugation or size exclusion chromatography.
-
-
EV Quantification and Analysis:
-
Quantify the number of GFP-positive EVs in the plasma to specifically measure astrocyte-derived EVs. This can be done using nanoparticle tracking analysis with a fluorescence filter.
-
Characterize the isolated EVs using techniques like Western blotting for EV markers (e.g., CD63, TSG101) and electron microscopy.
-
-
nSMase2 Activity Assay:
-
Homogenize the collected brain tissue.
-
Measure the nSMase2 activity in the brain homogenates to confirm target engagement of DPTIP released from P18.
-
Logical Relationship Diagram
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving DPTIP Oral Bioavailability with Prodrug P18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the nSMase2 inhibitor DPTIP and its orally bioavailable prodrug, P18.
Frequently Asked Questions (FAQs)
Q1: What is DPTIP and why does it require a prodrug approach?
A1: DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a highly potent and selective inhibitor of neutral sphingomyelinase-2 (nSMase2), with an IC50 of 30 nM.[1][2][3][4] nSMase2 is a critical enzyme in the biogenesis of extracellular vesicles (EVs), which are implicated in the progression of various diseases.[4][5] Despite its high potency, DPTIP's clinical development is hampered by poor oral pharmacokinetic (PK) properties, including low oral bioavailability (<5% in mice) and a very short half-life of less than 30 minutes.[2][6] A prodrug strategy is employed to overcome these limitations by masking the phenolic hydroxyl group of DPTIP, which is susceptible to metabolism and contributes to its poor absorption.[1][5]
Q2: What is P18 and why was it selected as the lead prodrug candidate?
A2: P18 is a prodrug of DPTIP where the parent molecule's phenolic hydroxyl group is masked with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety.[1][3][6] It was selected from a screen of 18 different prodrugs based on its superior performance in in vivo pharmacokinetic studies.[1] P18 demonstrated the best overall profile, significantly improving oral absorption, brain penetration, and the metabolic half-life of the released DPTIP compared to the parent compound and other prodrug candidates.[1]
Q3: What is the mechanism of action for DPTIP and its prodrug P18?
A3: The prodrug P18 is designed to be inactive. After oral administration, it is absorbed and then metabolized in vivo, primarily by carboxylesterase enzymes, which cleave the promoiety to release the active drug, DPTIP.[1] Once released, DPTIP acts as a non-competitive inhibitor of the nSMase2 enzyme.[4][7] This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[8][9] By inhibiting nSMase2, DPTIP blocks ceramide-driven formation and release of extracellular vesicles (EVs), which are involved in pathological cell-to-cell communication.[4][9][10]
Q4: What pharmacokinetic improvements can I expect when using P18 compared to DPTIP in mice?
A4: When administered orally to mice at an equimolar dose, P18 results in substantially improved plasma and brain exposure of the active compound DPTIP.[1] You can expect an approximately 4-fold increase in plasma exposure (AUC) and a 4.7-fold increase in brain exposure.[1] Furthermore, the apparent half-life of DPTIP is significantly extended from less than 30 minutes to about 2 hours.[1][3][5][6]
Q5: Are there species-specific differences I should be aware of when testing DPTIP prodrugs?
A5: Yes, significant species-specific differences in prodrug metabolism can exist, primarily due to variations in the activity of enzymes like carboxylesterases.[2] While P18 was optimized in mice, its performance may differ in other species. For example, a separate study on DPTIP prodrugs showed that a double valine ester prodrug (Prodrug 9) provided a nearly two-fold improvement in DPTIP plasma exposure in dogs, while other prodrugs that performed well in mice did not show the same benefit.[2][6][11] It is crucial to evaluate prodrug candidates in the target species for clinical development.[2]
Troubleshooting Guides
Problem 1: Lower than expected DPTIP plasma concentrations after oral administration of P18.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: Ensure P18 is fully dissolved in the vehicle before administration. Check the solubility and stability of P18 in your chosen formulation. The original studies used a solution of 10% DMSO, 10% Solutol, and 80% Saline.[1]
-
-
Possible Cause 2: Dosing Inaccuracy.
-
Troubleshooting: Verify the accuracy of the dose calculations, ensuring they are based on the DPTIP-equivalent molecular weight. Confirm the concentration of the dosing solution and the accuracy of the administration volume (e.g., via oral gavage).
-
-
Possible Cause 3: Issues with Bioanalytical Method.
-
Troubleshooting: Validate your LC/MS-MS method for DPTIP quantification. Ensure the extraction efficiency from plasma is high and consistent. Check for matrix effects and confirm the stability of DPTIP in plasma samples during collection, processing, and storage.
-
-
Possible Cause 4: Animal Strain Differences.
-
Troubleshooting: The original studies used specific mouse strains (e.g., CES1c knockout mice for initial screening to reduce esterase activity, then wild-type for detailed PK).[1] Metabolic enzyme expression can vary between strains, potentially affecting the rate of P18 conversion to DPTIP. Review the genetic background of your animal model.
-
Problem 2: High variability in pharmacokinetic data between animals.
-
Possible Cause 1: Inconsistent Oral Dosing.
-
Troubleshooting: Oral gavage requires a skilled technique to ensure the full dose is delivered to the stomach and to avoid accidental administration into the lungs. Ensure all technicians are uniformly trained. The volume and speed of administration should be consistent.
-
-
Possible Cause 2: Food Effects.
-
Troubleshooting: The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. A typical fasting period is 4-6 hours, but ensure it is appropriate for the species and does not induce undue stress.
-
-
Possible Cause 3: Stress or Biological Variability.
-
Troubleshooting: Animal stress can affect gastrointestinal motility and blood flow, impacting drug absorption. Handle animals consistently and allow for an acclimatization period. Randomize animal allocation to treatment groups to account for inherent biological variability.
-
Problem 3: Difficulty confirming nSMase2 target engagement in vivo.
-
Possible Cause 1: Insufficient Drug Concentration at the Target Site.
-
Troubleshooting: Although P18 improves brain penetration, confirm that the DPTIP concentrations achieved in the brain tissue are above the IC50 (30 nM) for a sufficient duration.[1] Correlate your PK data (brain concentrations over time) with the timing of your target engagement or pharmacodynamic measurements.
-
-
Possible Cause 2: Suboptimal Target Engagement Assay.
-
Troubleshooting: The in vivo effect of DPTIP can be measured by quantifying the reduction in EV release or nSMase2 activity in a relevant disease model.[1] For example, in a mouse model of acute brain injury, DPTIP released from P18 significantly inhibited IL-1β-induced EV release and attenuated nSMase2 activity.[1][3][5] Ensure your model provides a robust and measurable baseline of nSMase2 activity or EV release that can be inhibited.
-
-
Possible Cause 3: Timing of Measurement.
-
Troubleshooting: The peak effect on the target should align with the peak concentration (Tmax) of DPTIP in the target tissue. Conduct a time-course experiment to determine the optimal time point for measuring target engagement post-P18 administration.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of DPTIP and Released DPTIP from Prodrug P18 Following Oral Administration in Mice (10 mg/kg DPTIP equivalent)
| Parameter | DPTIP Administration | P18 Administration (Releases DPTIP) | Fold Improvement |
| Plasma AUC₀-t (pmol·h/mL) | 270[1] | 1047[1][3][5][6] | ~4.0x |
| Brain AUC₀-t (pmol·h/g) | 52.8[1] | 247[1][3][5][6] | ~4.7x |
| Apparent Half-life (t½) | < 0.5 h[1][2] | ~2 h[1][3][5][6] | >4.0x |
| Brain Penetration (AUCbrain/AUCplasma) | 0.19[1] | 0.24[1] | ~1.3x |
Table 2: Illustrative Pharmacokinetic Parameters in Dogs to Highlight Species Differences (Oral Administration, 2 mg/kg DPTIP equivalent)
Note: Data for P18 in dogs is not available; data for Prodrug 9 is shown as an example of successful bioavailability improvement in a non-rodent species.
| Parameter | DPTIP Administration | Prodrug 9 Administration (Releases DPTIP) | Fold Improvement |
| Plasma AUC₀-t (pmol·h/mL) | 701[2][6] | 1352[2][6][11] | ~1.9x |
| Oral Bioavailability (%F) | 8.97%[2] | 17.3%[2][6][11] | ~1.9x |
| Half-life (t½) | 3.7 h[2] | Not Reported | - |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing Preparation:
-
Prepare a dosing vehicle of 10% DMSO, 10% Solutol HS 15, and 80% saline.
-
Dissolve P18 or DPTIP in the vehicle to achieve a final concentration for a dosing volume of 10 mL/kg. The dose should be 10 mg/kg of DPTIP or the molar equivalent for P18.
-
-
Procedure:
-
Fast mice for 4-6 hours prior to dosing.
-
Administer the formulation orally using a ball-tipped gavage needle.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (~50 µL) via tail vein or retro-orbital bleed into tubes containing an anticoagulant (e.g., K2-EDTA).
-
At the final time point, euthanize animals and collect brain tissue.
-
Process blood to plasma by centrifugation (e.g., 4000 x g for 10 min at 4°C).
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize brain tissue.
-
Extract DPTIP (and intact P18 if desired) from plasma and brain homogenates using protein precipitation with 3x volume of acetonitrile (B52724) containing an internal standard (e.g., 0.5 µM losartan).[2]
-
Centrifuge to pellet the precipitate.
-
Analyze the supernatant using a validated LC/MS-MS method to determine drug concentrations.
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½) using non-compartmental analysis.
-
2. In Vitro Metabolic Stability in Plasma
-
Materials: Mouse, dog, or human plasma; P18 stock solution (e.g., 10 mM in DMSO); acetonitrile; internal standard (IS).
-
Procedure:
-
Pre-warm 1 mL aliquots of plasma to 37°C.
-
Spike the plasma with P18 to a final concentration of 10 µM.
-
Incubate the samples in an orbital shaker at 37°C.
-
Collect aliquots at specified time points (e.g., 0 and 60 minutes).
-
Immediately quench the reaction by adding 3x volume of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant by LC/MS-MS to quantify the remaining percentage of P18.
-
Visualizations
Caption: Logical workflow of the P18 prodrug strategy.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: DPTIP's mechanism of action on the nSMase2 signaling pathway.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Pharmacokinetics of DPTIP with Prodrug Strategies
This technical support center is designed for researchers, scientists, and drug development professionals working with the potent nSMase2 inhibitor, DPTIP. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of leveraging prodrug strategies to improve DPTIP's pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is DPTIP and why is it a promising therapeutic candidate?
A1: DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a highly potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2] nSMase2 is a key enzyme in the biogenesis of extracellular vesicles (EVs), which are implicated in the progression of various diseases, including neurodegenerative disorders and cancer.[1][3] By inhibiting nSMase2, DPTIP can modulate EV release, making it a valuable tool for studying EV-mediated pathologies and a promising therapeutic candidate.[2][4]
Q2: What are the primary pharmacokinetic limitations of DPTIP?
A2: DPTIP exhibits poor oral pharmacokinetics, which significantly hinders its clinical development.[1][5] The main issues are:
-
Rapid Clearance: DPTIP has a very short half-life of less than 30 minutes in mice.[1][6] This is primarily due to rapid O-glucuronidation of its phenolic hydroxyl group, leading to fast elimination from the body.[1]
-
Low Oral Bioavailability: The oral bioavailability of DPTIP is less than 5% in mice, meaning a very small fraction of the orally administered drug reaches systemic circulation.[6][7]
Q3: What is a prodrug strategy and how can it help overcome DPTIP's limitations?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The primary strategy for DPTIP is to mask the phenolic hydroxyl group responsible for its rapid metabolism.[1][5] This approach aims to:
-
Deter Glucuronidation: By modifying the hydroxyl group, the primary site of metabolic breakdown is protected, which is expected to increase the drug's half-life.[1]
-
Improve Permeability and Absorption: The promoieties can be designed to have more favorable physicochemical properties, such as increased lipophilicity, to enhance absorption from the gastrointestinal tract.[1]
-
Enhance Brain Penetration: Specific promoieties can be chosen to facilitate the transport of the compound across the blood-brain barrier.[1]
Q4: Which DPTIP prodrugs have shown the most promise so far?
A4: Several DPTIP prodrugs have been synthesized and evaluated. Among the most successful are:
-
P18: This prodrug, featuring a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, demonstrated a greater than four-fold increase in both plasma and brain exposure of DPTIP in mice compared to the parent drug.[1] It also significantly extended the half-life of DPTIP to approximately 2 hours.[1]
-
Prodrug 9 (double valine ester): In dog studies, this prodrug nearly doubled the oral bioavailability of DPTIP from 8.9% to 17.3%.[6][8] This highlights the importance of evaluating prodrugs in different species due to metabolic differences.[6]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite successful prodrug synthesis.
Possible Cause: The prodrug is not being efficiently converted to the active DPTIP in vivo.
Troubleshooting Steps:
-
Assess in vitro stability: Before moving to animal models, evaluate the prodrug's stability in plasma and liver microsomes from the species you plan to use for your in vivo studies. This will help determine if the necessary enzymes for cleavage are present and active.
-
Analyze plasma samples for both prodrug and parent drug: When conducting pharmacokinetic studies, ensure your bioanalytical method can quantify both the intact prodrug and the released DPTIP. This will allow you to determine the conversion rate.
-
Consider alternative promoieties: If conversion is low, the chosen promoiety may not be susceptible to the relevant enzymes in your animal model. Consider synthesizing prodrugs with different linkages (e.g., esters, carbamates, phosphates) that are cleaved by different classes of enzymes.
Issue 2: High variability in pharmacokinetic data between individual animals.
Possible Cause: Inconsistent oral absorption of the prodrug.
Troubleshooting Steps:
-
Optimize formulation: The formulation of the prodrug for oral administration is critical. For poorly soluble compounds, consider using a suspension with a wetting agent, a solution in a vehicle containing co-solvents, or a solid dispersion.
-
Standardize experimental conditions: Ensure that all animals are of a similar age and weight, and that they are fasted for a consistent period before dosing. Food in the gastrointestinal tract can significantly impact drug absorption.
-
Refine dosing technique: Oral gavage should be performed carefully and consistently to ensure the full dose is delivered to the stomach.
Issue 3: The synthesized prodrug is unstable and degrades before administration.
Possible Cause: The chosen promoiety is chemically labile under the storage or formulation conditions.
Troubleshooting Steps:
-
Assess chemical stability: Evaluate the stability of the prodrug in the formulation vehicle at the intended storage temperature and over the duration of the experiment.
-
Adjust pH of the formulation: The stability of some promoieties can be pH-dependent. Buffering the formulation may improve stability.
-
Prepare fresh formulations: If the prodrug is inherently unstable in solution, prepare the formulation immediately before administration.
Data Presentation
Table 1: Pharmacokinetic Parameters of DPTIP and its Prodrugs in Mice (Oral Administration)
| Compound | Dose (mg/kg DPTIP equivalent) | AUC0-t Plasma (pmol·h/mL) | AUC0-t Brain (pmol·h/g) | t1/2 (h) | Reference |
| DPTIP | 10 | 270 | 52.8 | < 0.5 | [1] |
| P1 | 10 | 829.9 | 494.6 | ~2 | [1] |
| P18 | 10 | 1047 | 247 | ~2 | [1][5] |
| Prodrug 4 | 10 | ~1620 | N/A | N/A | [6] |
Table 2: Pharmacokinetic Parameters of DPTIP and its Prodrugs in Dogs (Oral Administration)
| Compound | Dose (mg/kg DPTIP equivalent) | AUC0-t Plasma (pmol·h/mL) | Oral Bioavailability (%) | t1/2 (h) | Reference |
| DPTIP | 2 | 701 | 8.9 | 3.7 | [6] |
| Prodrug 7 | 2 | 693 | 8.87 | N/A | [6] |
| Prodrug 9 | 2 | 1352 | 17.3 | N/A | [6][8] |
Experimental Protocols
Protocol 1: General Synthesis of Carbamate (B1207046) Prodrugs of DPTIP (e.g., P1)
Objective: To synthesize a carbamate prodrug of DPTIP by masking the phenolic hydroxyl group.
Materials:
-
DPTIP
-
1,2-dichloroethane (DCE)
-
Diisopropylethylamine (DIPEA)
-
Appropriate primary or secondary amine (e.g., for P1, a carbamate promoiety)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Standard laboratory glassware and stirring equipment
Methodology:
-
Dissolve DPTIP in DCE in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add DIPEA and triphosgene to the stirred solution. Maintain the temperature at 0°C and stir for 1 hour.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired prodrug.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a DPTIP prodrug in plasma and its conversion to DPTIP.
Materials:
-
DPTIP prodrug stock solution (e.g., in DMSO)
-
Pooled plasma from the desired species (e.g., mouse, human)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
Centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Pre-warm the plasma to 37°C.
-
Spike the DPTIP prodrug into the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Immediately quench the enzymatic reaction by adding cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of the remaining prodrug and the formed DPTIP.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample and determine the half-life.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of a DPTIP prodrug after oral administration.
Materials:
-
DPTIP prodrug formulated for oral administration
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the mice overnight with free access to water.
-
On the day of the study, weigh each mouse and calculate the exact dosing volume.
-
Administer the DPTIP prodrug formulation via oral gavage at the desired dose (e.g., 10 mg/kg DPTIP equivalent).
-
Collect blood samples (e.g., via tail vein or submandibular bleed) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For brain tissue analysis, euthanize the mice at the final time point, perfuse with saline, and collect the brains.
-
Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentrations of DPTIP and/or the prodrug.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: nSMase2 signaling pathway and the inhibitory action of DPTIP.
Caption: Experimental workflow for the development of DPTIP prodrugs.
Caption: Troubleshooting flowchart for low oral bioavailability.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
DPTIP-prodrug 18 formulation challenges for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DPTIP-prodrug 18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles (EVs) which play a role in various diseases.[1] However, DPTIP itself has poor oral pharmacokinetics, including low bioavailability and a short half-life of less than 30 minutes, which limits its clinical potential.[2][3] To overcome these limitations, a series of prodrugs were developed, with this compound (P18) being the most successful. P18 was designed by masking the phenolic hydroxyl group of DPTIP, which is a primary site for metabolism.[1][4]
Q2: What are the key advantages of using this compound over DPTIP in in vivo studies?
A2: this compound exhibits significantly improved pharmacokinetic properties compared to the parent compound, DPTIP. In mouse models, orally administered P18 resulted in approximately 4-fold higher plasma and 4.7-fold higher brain exposures of the active drug DPTIP.[1] The apparent half-life of DPTIP was also substantially increased to about 2 hours.[1][4] These enhancements in oral availability and brain penetration make P18 a more suitable candidate for in vivo studies.[1]
Q3: My this compound shows great in vitro results but is not effective in my in vivo model. What could be the issue?
A3: This is a common challenge in drug development. Several factors could be contributing to this discrepancy:
-
Suboptimal Formulation: The formulation may not be adequately solubilizing the prodrug, leading to poor absorption after oral administration.
-
Poor Pharmacokinetics (PK): Despite the improvements over DPTIP, the PK of P18 in your specific animal model or experimental conditions might still be insufficient to maintain therapeutic concentrations at the target site.
-
Target Engagement: The compound may not be reaching its intended biological target in the complex in vivo environment due to factors like high plasma protein binding or poor tissue penetration.
A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of P18 in your model.
Troubleshooting Guide for this compound Formulation
Issue 1: this compound precipitates out of the formulation vehicle.
-
Potential Cause: The solubility of P18 in the chosen vehicle is insufficient.
-
Troubleshooting Steps:
-
Increase the concentration of co-solvents and surfactants. A commonly used vehicle for DPTIP prodrugs in mice is a mixture of 5% DMSO, 10% Tween 80, and 85% saline (v/v/v).[2] You can try incrementally increasing the percentage of DMSO and Tween 80.
-
Sonication. Gently sonicate the mixture to aid in dissolution.
-
Warm the vehicle. Gently warming the vehicle (e.g., to 37°C) can help dissolve the compound. However, ensure the temperature is not too high to cause degradation.
-
Prepare fresh daily. Due to potential for precipitation over time, it is recommended to prepare the formulation fresh before each administration.
-
Issue 2: High variability in plasma concentrations of DPTIP between animals in the same group.
-
Potential Cause: Inconsistent dosing, variability in drug absorption, or differences in individual animal metabolism.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in the administered volume.
-
Ensure Homogeneity of the Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
Fasting: Fasting the animals overnight before dosing can reduce variability in gastric emptying and intestinal transit time, leading to more consistent absorption.
-
Quantitative Data
Table 1: In Vivo Pharmacokinetic Parameters of DPTIP and this compound (P18) in Mice after Oral Administration.
| Parameter | DPTIP | This compound (P18) | Fold Improvement |
| Plasma AUC₀₋t (pmol·h/mL) | 270 | 1047 | ~4x |
| Brain AUC₀₋t (pmol·h/g) | 52.8 | 247 | ~4.7x |
| Apparent Half-life (t₁/₂) (h) | < 0.5 | ~2 | >4x |
Data sourced from studies in CES1⁻/⁻ mice, which are a model that can better recapitulate human prodrug metabolism.[1]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing 5% DMSO, 10% Tween 80, and 85% saline (v/v/v).[2]
-
Add the this compound to the vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
Prepare the formulation fresh before each use.
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice
-
Animals: Use an appropriate mouse strain for your study. The original studies for P18 utilized CES1⁻/⁻ mice.[1]
-
Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the end of the study, brain tissue can also be collected.
-
-
Bioanalysis:
-
Quantify the concentrations of both the intact prodrug (P18) and the active drug (DPTIP) in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using appropriate software.
-
Visualizations
Caption: nSMase2 Signaling Pathway in Neuroinflammation.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of DPTIP-prodrug 18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPTIP-prodrug 18 in their experiments. The focus is on addressing potential off-target effects and guiding users in their investigation of unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as P18) is a prodrug of 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP).[1][2] Its primary on-target effect is the release of DPTIP, which is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][3] nSMase2 is a key enzyme in the biogenesis of extracellular vesicles (EVs).[3][4] Therefore, the intended pharmacological effect of this compound is the reduction of EV release.[1][2]
Q2: Are there any known off-target effects of this compound or its active form, DPTIP?
Currently, there is no publicly available data detailing specific off-target interactions for this compound or DPTIP. The parent compound, DPTIP, has been described as "selective" for nSMase2.[3] However, like any small molecule, the potential for off-target activities exists and should be investigated, especially if unexpected phenotypes are observed in your experiments.
Q3: What are the components of this compound that could potentially mediate off-target effects?
Potential off-target effects could arise from three sources:
-
The intact prodrug (P18): The prodrug itself may interact with other proteins before its conversion to DPTIP.
-
The active drug (DPTIP): DPTIP may have affinity for other enzymes or receptors besides nSMase2.
-
The promoiety: The 2',6'-diethyl-1,4'-bipiperidinyl promoiety that is cleaved from P18 could have its own pharmacological activity.[1]
Q4: How can I assess the potential off-target profile of this compound in my experimental system?
A systematic approach is recommended to investigate potential off-target effects. This typically involves a tiered screening strategy. Tier 1 would involve broad, commercially available off-target screening panels. Based on any "hits" from these panels, Tier 2 would involve more focused secondary assays to confirm and characterize the interaction.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with nSMase2 inhibition.
Possible Cause: This could indicate a potential off-target effect of this compound, DPTIP, or the cleaved promoiety.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that you are achieving the expected inhibition of nSMase2 activity in your experimental system at the concentration of this compound you are using.
-
Control Experiments:
-
Include a structurally similar but inactive analog of DPTIP as a negative control.[3] This can help differentiate between on-target and potential off-target effects.
-
If possible, test the promoiety alone to see if it elicits the unexpected phenotype.
-
-
Broad Off-Target Screening: If the phenotype persists and cannot be explained by nSMase2 inhibition, consider a broad in vitro off-target screening panel. A general safety panel, such as the InVEST44™ Panel, can provide a good starting point by screening against a range of common off-target classes.
Issue 2: I am observing unexpected toxicity in my cell-based assays.
Possible Cause: The observed cytotoxicity may be an off-target effect of the prodrug, the active drug, or the promoiety.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for nSMase2 inhibition.
-
Cytotoxicity Assays: Utilize standard cytotoxicity assays to quantify the effect. Common assays include:
-
LDH Release Assay: Measures membrane integrity.
-
MTT/XTT Assay: Measures metabolic activity.
-
ATP Content Assay: Measures cellular viability.
-
-
Apoptosis vs. Necrosis: To understand the mechanism of cell death, perform assays that distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Off-Target Liability Panels: Consider screening against targets known to be associated with cytotoxicity, such as a panel of cardiac ion channels.
Data Presentation: Recommended Off-Target Screening Panels
For a comprehensive assessment of potential off-target liabilities, a tiered approach using commercially available screening panels is recommended. The following tables summarize key panel types that could be employed.
Table 1: Tier 1 - Broad Off-Target Screening Panels
| Panel Type | Description | Key Target Classes Covered |
| General Safety Panel | A broad panel designed to identify interactions with targets known to be associated with adverse drug reactions. | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors |
| Kinase Panel | Screens against a large number of kinases to assess selectivity. Important for compounds that may interact with ATP-binding sites. | Tyrosine Kinases, Serine/Threonine Kinases |
| GPCR Panel | Assesses binding to a wide range of G-protein coupled receptors. | Adrenergic, Dopaminergic, Serotonergic, Opioid, and other GPCRs |
Table 2: Tier 2 - Focused Confirmatory Assays
| Assay Type | Purpose | Example Readouts |
| Functional Cellular Assays | To confirm if binding to an off-target results in a functional cellular response. | Calcium flux, cAMP accumulation, IP1 production, β-arrestin recruitment |
| Ion Channel Electrophysiology | To characterize the functional effect on specific ion channels identified as hits in the initial screen. | Patch-clamp recording to measure ion flow |
| Enzyme Inhibition Assays | To determine the potency and mechanism of inhibition for any enzyme hits. | IC50 determination, kinetic studies |
| Nuclear Receptor Transactivation Assays | To assess agonist or antagonist activity at specific nuclear receptors. | Reporter gene assays |
Experimental Protocols
Protocol 1: General Workflow for Off-Target Kinase Profiling
This protocol outlines a general workflow for assessing the interaction of this compound with a panel of kinases.
-
Compound Preparation: Prepare stock solutions of this compound, DPTIP, and the promoiety in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel. Panels can range from a few dozen to several hundred kinases.
-
Assay Format: Common formats include:
-
Radiometric Assays: Measure the transfer of radiolabeled phosphate (B84403) from ATP to a substrate.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.
-
Competitive Binding Assays: Measure the displacement of a known ligand from the kinase active site.
-
-
Execution:
-
The compound of interest is incubated with each kinase in the panel at a fixed concentration (e.g., 1 or 10 µM).
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the signal is measured using an appropriate plate reader.
-
-
Data Analysis:
-
Results are typically expressed as the percentage of inhibition relative to a vehicle control.
-
Hits are identified as kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
-
Follow-up: For any identified hits, determine the IC50 value by performing a dose-response experiment.
Protocol 2: General Workflow for GPCR Off-Target Screening
This protocol provides a general workflow for screening this compound against a panel of GPCRs.
-
Compound Preparation: Prepare stock solutions of this compound, DPTIP, and the promoiety in a suitable solvent.
-
GPCR Panel Selection: Select a GPCR panel that covers a diverse range of receptor families.
-
Assay Format:
-
Radioligand Binding Assays: Measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
-
Functional Assays: Measure the downstream signaling consequences of receptor activation or inhibition (e.g., calcium mobilization, cAMP production).
-
-
Execution:
-
For binding assays, the test compound is incubated with cell membranes expressing the target GPCR and a specific radioligand.
-
For functional assays, cells expressing the target GPCR are treated with the test compound, and the functional response is measured.
-
-
Data Analysis:
-
Binding assay results are expressed as the percentage of radioligand displacement.
-
Functional assay results are expressed as the percentage of activation or inhibition relative to a control agonist or antagonist.
-
-
Follow-up: For any hits, perform dose-response curves to determine potency (IC50 or EC50).
Mandatory Visualizations
Caption: Tiered workflow for investigating potential off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
References
DPTIP-Prodrug 18 Synthesis and Purification: A Technical Support Guide
For researchers and drug development professionals working on the synthesis and purification of DPTIP-prodrug 18, this guide provides troubleshooting advice and answers to frequently asked questions. The information is compiled from published literature to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized by reacting the parent compound, DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol), with the promoiety 2',6'-diethyl-1,4'-bipiperidine (intermediate 8). This reaction involves the formation of a carbamate (B1207046) linkage by masking the phenolic hydroxyl group of DPTIP. The synthesis is typically a single-step reaction.[1]
Q2: What are the key reagents and conditions for the synthesis of this compound?
A2: The synthesis involves the use of DPTIP, intermediate 8, triphosgene (B27547), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The reaction is usually carried out in a solvent like 1,2-dichloroethane, starting at a cooled temperature of 0 °C and then stirred at room temperature.[1]
Q3: What is the expected yield for the synthesis of this compound?
A3: For a series of similar DPTIP prodrugs synthesized using a general procedure, the reported yields were in the range of 25–40%.[1] The yield for this compound specifically is not individually reported but is expected to be within this range.
Q4: How is this compound purified after the reaction?
A4: The crude product is typically purified using automated flash chromatography systems like Biotage Isolera or by preparative High-Performance Liquid Chromatography (HPLC).[1]
Q5: What is the expected purity of the final this compound product?
A5: The purity of the final compound should be greater than 95%, which can be confirmed by analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It's noteworthy that 1H NMR analysis has revealed the presence of two stable and inseparable tautomers for DPTIP and its prodrugs.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of DPTIP with triphosgene. | Ensure triphosgene is added at 0 °C and the mixture is stirred for at least 1 hour before adding the amine. Use fresh, high-quality triphosgene. |
| Degradation of reagents. | Use freshly distilled solvents and ensure the amine (intermediate 8) is pure. Check the quality of DIPEA. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 3 to 20 hours.[1] | |
| Low Yield (<25%) | Suboptimal reaction conditions. | Optimize the stoichiometry of reagents. While a 1.5 equivalent of the amine is suggested in the general procedure, this can be adjusted.[1] Ensure efficient stirring. |
| Loss of product during workup. | Be careful during the aqueous wash steps to avoid loss of product into the aqueous layer, especially if the product has some water solubility. Ensure complete extraction with Dichloromethane (DCM). | |
| Inefficient purification. | Optimize the purification method. For flash chromatography, select an appropriate solvent system. For preparative HPLC, use a suitable gradient and column. | |
| Impure Product | Presence of unreacted DPTIP. | Ensure the reaction goes to completion by monitoring with TLC. During purification, select a chromatography method that provides good separation between DPTIP and the prodrug. |
| Presence of side products from triphosgene. | Use triphosgene in slight excess (e.g., 1.1 equivalents) to ensure complete reaction but avoid a large excess which can lead to side reactions.[1] The aqueous workup should remove most of the unreacted triphosgene and its byproducts. | |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions. For HPLC, try a different solvent system or a column with different selectivity. For flash chromatography, a shallower solvent gradient might improve separation. | |
| Difficulty in Isolating the Product | Product is an oil or sticky solid. | If the product is an oil, try triturating with a non-polar solvent like hexane (B92381) or pentane (B18724) to induce solidification. If that fails, lyophilization from a suitable solvent (e.g., acetonitrile/water) can yield a solid powder. |
| Inconsistent Pharmacokinetic (PK) Profile | Impurities in the final product. | Ensure the purity is >95% using analytical HPLC and NMR. Even small amounts of impurities can significantly affect in vivo studies. |
| Degradation of the prodrug. | Store the final compound under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation. Check for stability in the formulation vehicle before in vivo administration. |
Experimental Protocols
General Synthesis Protocol for this compound
This protocol is based on the general procedure described for similar DPTIP prodrugs.[1]
-
Dissolve DPTIP (1.0 equivalent) in 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (5.0 equivalents) to the stirred solution.
-
Add triphosgene (1.1 equivalents) portion-wise to the mixture at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Add 2',6'-diethyl-1,4'-bipiperidine (intermediate 8) (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the residue by automated flash chromatography or preparative HPLC to obtain this compound.
Purification and Purity Analysis
-
Purification: The crude product is purified using either a Biotage Isolera system or preparative HPLC.[1] The choice of method may depend on the scale of the reaction and the separation profile of the crude mixture.
-
Purity Analysis: The purity of the final compound is confirmed to be >95% using analytical HPLC and NMR.[1][2] HPLC analysis is typically performed on a C8 or C18 reversed-phase column.[1]
Data Presentation
Summary of this compound Synthesis Parameters
| Parameter | Value/Condition | Reference |
| Starting Materials | DPTIP, 2',6'-diethyl-1,4'-bipiperidine (intermediate 8) | [1] |
| Reagents | Triphosgene, DIPEA | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 3 - 20 hours | [1] |
| Purification Method | Biotage Isolera or Preparative HPLC | [1] |
| Reported Yield Range | 25 - 40% (for similar prodrugs) | [1] |
| Final Purity | >95% | [1][2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Optimization of oral dosage for DPTIP-prodrug 18 in mice
This technical support center provides essential information, troubleshooting guidance, and standardized protocols for researchers utilizing the DPTIP-prodrug 18 for oral administration in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (P18) and why was it developed?
A1: DPTIP is a highly potent inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme critical for the biogenesis of extracellular vesicles (EVs).[1][2] However, DPTIP itself has poor oral pharmacokinetics, including low bioavailability (<5%) and a very short half-life (around 30 minutes) in mice, which limits its therapeutic potential.[2][3][4][5] To overcome these limitations, a series of prodrugs were developed by masking DPTIP's phenolic hydroxyl group.[1][2][3] Prodrug 18 (P18), which features a 2',6'-diethyl-1,4'-bipiperidinyl-promo-moiety, was identified as a lead candidate due to its significantly improved oral absorption and pharmacokinetic profile.[1][2][6]
Q2: What are the primary advantages of using P18 over the parent DPTIP compound in mice?
A2: When administered orally to mice, P18 provides substantial improvements over DPTIP, including:
-
Superior Plasma Exposure: P18 results in an over four-fold higher plasma concentration (AUC) of the active DPTIP compound.[1][2][6]
-
Enhanced Brain Penetration: It achieves approximately 4.7-fold higher exposure of DPTIP in the brain.[1]
-
Extended Half-Life: P18 significantly increases the apparent half-life of DPTIP from about 0.5 hours to 2-3 hours, allowing for more sustained target engagement.[1]
Q3: What is the recommended oral dosage of P18 for in vivo efficacy studies in mice?
A3: Published studies have demonstrated efficacy using oral doses of 3 mg/kg and 10 mg/kg (DPTIP equivalent).[1] At these doses, P18 significantly inhibited interleukin-1β (IL-1β)-induced EV release and attenuated nSMase2 activity in a mouse model of acute brain injury.[1][2] The 10 mg/kg DPTIP equivalent dose is commonly used for pharmacokinetic and efficacy experiments.[1][3][5]
Q4: How does DPTIP, released from prodrug P18, exert its mechanism of action?
A4: DPTIP functions by inhibiting the nSMase2 enzyme.[7] nSMase2 is responsible for the hydrolysis of sphingomyelin (B164518) into ceramide.[7][8] This ceramide production is a critical step in the biogenesis and release of extracellular vesicles (EVs).[7] By inhibiting nSMase2, DPTIP reduces the formation of ceramide, thereby blocking the release of EVs that can carry and spread pathological cargo, such as inflammatory mediators.[1][7]
Q5: Are there species-specific differences to consider when using DPTIP prodrugs?
A5: Yes, researchers should be aware of potential species-specific differences in prodrug metabolism.[3][5] For instance, while P18 (referred to as prodrug 7 in some studies) was highly effective in mice, it did not enhance DPTIP exposure in dogs.[3] In dogs, a different compound, double valine ester prodrug 9, showed a significant two-fold improvement in oral bioavailability.[3][5] This highlights the importance of evaluating prodrug candidates in the specific species intended for advanced studies.[3]
Data Presentation
Table 1: Comparative Pharmacokinetic (PK) Parameters in Mice (Oral Administration)
Data represents the concentration of the active DPTIP compound after oral administration of either DPTIP or P18.
| Parameter | DPTIP | DPTIP (from Prodrug 18) | Fold Improvement | Citation(s) |
| Dose (Oral) | 10 mg/kg | 10 mg/kg (DPTIP equivalent) | N/A | [1][3] |
| Plasma AUC₀₋t | - | 1047 pmol·h/mL | >4-fold | [1][2][6] |
| Brain AUC₀₋t | - | 247 pmol·h/g | ~4.7-fold | [1][2][6] |
| Half-life (t½) | ~0.5 h | ~2.0 h | ~4-fold | [1][2][6] |
| Oral Bioavailability (%F) | <5% | Significantly Improved | - | [2][3][4] |
Table 2: Efficacy of Oral Prodrug 18 in a Mouse Model of Acute Brain Injury
Model: Intrastriatal injection of IL-1β to induce EV release.
| Dose (P18, Oral) | Target Measured | Result | Citation(s) |
| 3 mg/kg (DPTIP eq.) | Brain-derived EV release into plasma | Significant Inhibition | [1] |
| 10 mg/kg (DPTIP eq.) | Brain-derived EV release into plasma | Significant Inhibition | [1] |
| 10 mg/kg (DPTIP eq.) | nSMase2 activity in the brain | Significant Attenuation | [1][2] |
Troubleshooting Guides
Issue 1: Lower than expected plasma or brain exposure of DPTIP after oral P18 administration.
| Possible Cause | Recommended Solution |
| Incorrect Dosage Calculation | Ensure the dose of P18 is calculated based on the desired DPTIP equivalent weight, accounting for the molecular weight of the promoiety. |
| Formulation/Vehicle Issues | The solubility and stability of P18 in the dosing vehicle are critical. While specific formulations from the papers are proprietary, consider standard vehicles like 0.5% methylcellulose (B11928114) or a suspension in corn oil. Test solubility and stability prior to in vivo studies. |
| Improper Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the trachea or incomplete dosing. Use appropriate gavage needle sizes for the mice. |
| Mouse Strain Differences | The initial PK screening was performed in CES1⁻/⁻ mice to manage variability from certain esterases.[1] While P18 is effective in standard mouse strains, be aware that metabolic differences between strains could influence exposure. |
Issue 2: Lack of significant efficacy (e.g., no reduction in EV release) after P18 administration.
| Possible Cause | Recommended Solution |
| Sub-optimal Dosing Regimen | Confirm that the dose is within the effective range (3-10 mg/kg DPTIP equivalent).[1] For chronic studies, the dosing frequency may need optimization based on the extended but still limited half-life. |
| Timing of Administration | The timing of P18 administration relative to the inflammatory stimulus is crucial. In the acute brain injury model, the compound was given 30 minutes before the IL-1β injection.[7] This pre-treatment ensures that sufficient levels of active DPTIP are present to inhibit nSMase2 when it becomes activated. |
| Assay Sensitivity | Verify that the assays used to measure nSMase2 activity or to quantify EVs are validated and sensitive enough to detect changes. Include positive and negative controls in all assays. |
| Model-Specific Biology | The role of nSMase2-dependent EV release may vary between different disease models. Confirm that the pathological process in your model is indeed driven by this pathway. |
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of Oral P18 in Mice
-
Animal Model: C57BL/6 mice (or CES1⁻/⁻ mice for initial screening) are suitable.[1] Acclimatize animals for at least 3 days before the experiment.
-
Dose Preparation: Prepare a homogenous suspension of P18 in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose in water). The dose should be calculated to deliver 10 mg/kg of DPTIP-equivalent.
-
Administration: Administer the P18 suspension via oral gavage.
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C.
-
At the final time point, euthanize mice and harvest brains. Rinse brains with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Analysis:
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and t½ using standard non-compartmental analysis software.
Protocol 2: Efficacy Evaluation in an Acute Brain Injury Model
-
Animal Model: GFAP-EGFP mice can be used to specifically track astrocyte-derived EVs.[1][7]
-
P18 Administration: Administer P18 orally at an effective dose (e.g., 10 mg/kg DPTIP-equivalent) 30 minutes prior to the injury induction.[7] Administer vehicle to the control group.
-
Induction of Brain Injury:
-
Anesthetize the mouse.
-
Using a stereotaxic frame, perform an intrastriatal injection of IL-1β (e.g., 10 ng in 1 µL of saline) to induce a focal inflammatory lesion.[1]
-
-
Endpoint Analysis:
-
At a specified time point (e.g., 2-4 hours post-injection), collect blood to analyze plasma for GFP-positive EVs using methods like nanoparticle tracking analysis or specialized flow cytometry.[1]
-
Euthanize the animal and harvest the brain striatum.
-
Measure nSMase2 activity in the brain tissue homogenate using a validated enzymatic assay.[1][8]
-
Mandatory Visualizations
DPTIP Mechanism of Action
Caption: Mechanism of DPTIP action on the nSMase2 signaling pathway.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study of Prodrug 18.
Logical Flow for Troubleshooting Low Efficacy
Caption: Decision tree for troubleshooting unexpected low efficacy results.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
Addressing solubility issues of DPTIP-prodrug 18
Welcome to the technical support center for DPTIP-prodrug 18. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: DPTIP is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in various cellular processes, including the biogenesis of extracellular vesicles.[1][2] However, the parent DPTIP molecule exhibits poor oral pharmacokinetics and low solubility, limiting its therapeutic potential.[1][3][4] To overcome these limitations, a series of prodrugs were synthesized, with this compound (P18) being the most successful. P18 was designed by masking the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety.[1] This modification significantly enhances plasma and brain exposure compared to the parent compound.[1][5]
Q2: What is the mechanism of action of DPTIP?
A2: DPTIP functions as a non-competitive inhibitor of nSMase2.[6] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[5][7] Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, including those involved in inflammation and the release of extracellular vesicles.[7][8][9] By inhibiting nSMase2, DPTIP reduces the production of ceramide, thereby modulating these downstream cellular events.[6][10]
Q3: What are the known solubility characteristics of DPTIP and its prodrug 18?
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing common solubility challenges you may encounter when working with this compound.
Problem: this compound is not dissolving in my desired aqueous buffer.
Potential Causes and Solutions:
-
Inherent Low Aqueous Solubility: this compound, like its parent compound, is expected to have low water solubility.
-
Solution 1: Use of Co-solvents. Organic solvents miscible with water can be used to increase the solubility of lipophilic compounds.
-
Solution 2: pH Adjustment. If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
-
Solution 3: Employing Solubilizing Agents. Excipients like cyclodextrins or surfactants can be used to enhance aqueous solubility.
-
-
Precipitation Upon Dilution: The compound may dissolve in a stock solution (e.g., DMSO) but precipitate when diluted into an aqueous buffer.
-
Solution: Optimize Final Co-solvent Concentration. Determine the highest tolerable concentration of the organic co-solvent in your experimental system that keeps the compound in solution.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the known solubility of the parent compound, DPTIP. This can serve as a baseline for what to expect.
| Compound | Solvent | Solubility |
| DPTIP | DMSO | Up to 100 mM |
| DPTIP hydrochloride | Acetonitrile (B52724) | 0.1-1 mg/mL (Slightly Soluble) |
| DPTIP hydrochloride | DMSO | 1-10 mg/mL (Sparingly Soluble) |
Experimental Protocols
Here are detailed protocols for common techniques to improve the solubility of this compound for in vitro experiments.
Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add pure, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (37°C) may be applied if necessary.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media).
-
Crucial Step: Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Protocol 2: Solubilization using Cyclodextrins
-
Selection of Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective solubilizing agent for lipophilic drugs.
-
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, add a concentrated stock of this compound in a minimal amount of organic solvent (e.g., ethanol (B145695) or DMSO) to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Visualizations
nSMase2 Signaling Pathway and DPTIP Inhibition
Caption: Mechanism of DPTIP action on the nSMase2 signaling pathway.
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: DPTIP-Prodrug 18 Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in pharmacokinetic (PK) data for DPTIP-prodrug 18.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-individual variability in the plasma concentrations of DPTIP after oral administration of this compound. What are the potential causes and how can we mitigate this?
High inter-individual variability is a common challenge in pharmacokinetic studies. For a prodrug like this compound, the sources of variability can be multifactorial, spanning biological, procedural, and analytical domains.
Possible Causes:
-
Genetic Polymorphisms: Variations in the genes encoding for enzymes responsible for converting this compound to the active DPTIP can lead to differences in the rate and extent of its formation.[1]
-
Physiological Factors: Differences in gastric pH, gastrointestinal motility, and food intake can affect the dissolution and absorption of the prodrug.[2]
-
Species-Specific Metabolism: The enzymes responsible for prodrug conversion can vary significantly between species (e.g., mice vs. dogs), impacting the pharmacokinetic profile.[3][4]
-
Inconsistent Dosing Procedures: Inaccurate vehicle preparation or administration can lead to dose variations between subjects.
Troubleshooting & Optimization:
-
Standardize Experimental Conditions: Ensure strict adherence to protocols for fasting, dosing, and sampling times across all subjects.[5][6]
-
Vehicle Formulation: Use a consistent and well-characterized vehicle for drug administration to ensure uniform solubility and delivery.
-
Genotyping: If significant variability persists, consider genotyping study animals for relevant metabolic enzymes.[1]
-
Cross-Species Comparison: Be aware of and account for potential species differences in metabolism when extrapolating data.[3]
Q2: Our measured concentrations of the parent drug, DPTIP, are lower than expected, or we see a high proportion of the intact prodrug in circulation. What could be the issue?
This issue often points to inefficient conversion of the prodrug to its active form.
Possible Causes:
-
Inefficient Enzymatic Conversion: The specific esterases or other enzymes required to cleave the promoiety from DPTIP may have low activity in the study species or strain.[1]
-
Rapid Clearance of the Prodrug: The intact this compound may be rapidly eliminated before it has a chance to be converted to DPTIP.
-
Sample Handling and Stability: The prodrug might be more stable than anticipated in the biological matrix (plasma, tissue), or the active drug could be degrading post-collection.
Troubleshooting & Optimization:
-
In Vitro Stability Assays: Conduct in vitro incubation studies with liver microsomes or plasma from the target species to assess the rate of conversion and the stability of both the prodrug and the active drug.
-
Review Sample Processing: Ensure that sample collection and processing methods (e.g., addition of enzyme inhibitors, temperature control) are optimized to prevent ex vivo conversion or degradation.
-
Analytical Method Validation: Verify that the bioanalytical method can accurately quantify both the prodrug and the parent drug without interference.
Q3: We are seeing inconsistent results between different experimental cohorts, even when following the same protocol. How can we improve reproducibility?
Lack of reproducibility can undermine the validity of a study. A systematic approach to identifying the source of variation is crucial.
Possible Causes:
-
Technical Variability in Procedures: Minor, unintentional deviations in procedures such as sample collection timing, storage conditions, or analytical instrument performance can introduce variability.[5][7]
-
Reagent and Material Variability: Differences in the purity of the test compound, vehicle batches, or other reagents can affect the outcome.
-
Biological Variability: Factors such as the health status, age, and stress levels of the animals can influence drug metabolism and disposition.[8]
Troubleshooting & Optimization:
-
Strict Protocol Adherence: Implement rigorous training and oversight to ensure all personnel follow the standardized protocols precisely.[5]
-
Quality Control of Reagents: Use well-characterized and consistent batches of this compound and formulation components.
-
Health Monitoring of Animals: Ensure animals are healthy and acclimatized to the experimental conditions before dosing.
-
Use of Control Groups: Always include appropriate control groups in each cohort to help normalize the data and identify cohort-specific effects.
Below is a troubleshooting workflow to address high variability in pharmacokinetic data.
Data Presentation
The parent drug, DPTIP, is a potent inhibitor of neutral sphingomyelinase-2 (nSMase2) but suffers from poor pharmacokinetic properties, including a short half-life and low oral bioavailability.[3][9] this compound (P18) was developed to improve these characteristics by masking the phenolic hydroxyl group, which is susceptible to rapid metabolism.[10]
Table 1: Pharmacokinetic Parameters of DPTIP and DPTIP Released from Prodrug 18 in Mice Following Oral Administration
| Parameter | DPTIP | DPTIP from Prodrug 18 |
| Dose | 10 mg/kg | 10 mg/kg (DPTIP equivalent) |
| AUC₀₋t (pmol·h/mL) | ~270 | 1047 |
| Brain Exposure (AUC₀₋t, pmol·h/g) | ~53 | 247 |
| Half-life (t₁/₂) (h) | ~0.5 | 2.0 |
Data compiled from studies in mice.[3][9][10]
Table 2: Pharmacokinetic Parameters of DPTIP and Released DPTIP from Prodrugs in Dogs
| Compound | Route | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | AUC₀₋t (pmol·h/mL) |
| DPTIP | IV | 1 | - | - | - |
| DPTIP | PO | 2 | ~250 | ~1.0 | 701 |
| DPTIP from Prodrug | PO | 2 (DPTIP eq.) | - | - | - |
Note: Specific data for Prodrug 18 in dogs is not detailed in the provided search results, but comparative data for other prodrugs exist, highlighting species-specific differences.[3][4]
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in mice.
-
Animals: Use male C57BL/6 mice (or other relevant strain), aged 8-10 weeks. Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with water still available.
-
Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the formulation via oral gavage (peroral) at a dose equivalent to 10 mg/kg of DPTIP.[3][4]
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
2. Bioanalytical Method: LC-MS/MS for Quantification of DPTIP and this compound
This is a general procedure for the analysis of plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the clear supernatant to a 96-well plate or HPLC vials for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 3.5 µm).[3]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Transitions: Optimize specific precursor-to-product ion transitions for DPTIP, this compound, and the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key processes and workflows related to this compound pharmacokinetic studies.
References
- 1. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the half-life of DPTIP with prodrug P18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of DPTIP and its prodrug, P18, for enhancing the in vivo half-life of DPTIP.
Frequently Asked Questions (FAQs)
Q1: What is DPTIP and what is its primary mechanism of action?
A1: DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent, non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2] nSMase2 is a key enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][3] This ceramide production is involved in the biogenesis of extracellular vesicles (EVs).[1][2] By inhibiting nSMase2, DPTIP effectively blocks the release of EVs, which has shown therapeutic potential in various disease models, including neurodegenerative diseases and cancer.[1][2][4]
Q2: What are the limitations of DPTIP for in vivo use?
A2: Despite its high potency, DPTIP exhibits poor oral pharmacokinetics, including a short half-life of less than 30 minutes, low oral bioavailability (<5% in mice), and rapid clearance.[1][5][6][7] These limitations hinder its clinical development and effective use in chronic in vivo studies.[1][5]
Q3: What is P18 and how does it address the limitations of DPTIP?
A3: P18 is an orally bioavailable prodrug of DPTIP.[1][5] It was designed to overcome the poor pharmacokinetic profile of DPTIP by masking the phenolic hydroxyl group of DPTIP with a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety.[1] This modification enhances its oral absorption and metabolic stability, leading to a significantly improved pharmacokinetic profile.[1]
Q4: What specific pharmacokinetic improvements are observed with P18 compared to DPTIP?
A4: Administration of P18 leads to a significant enhancement of DPTIP's half-life and overall exposure. In mice, P18 administration resulted in an approximately 4-fold increase in plasma exposure (AUC) and a 4.7-fold increase in brain exposure of DPTIP compared to direct DPTIP administration.[1] The apparent half-life of DPTIP was extended from approximately 0.5 hours to 2-3 hours.[1][5]
Troubleshooting Guides
Issue 1: Sub-optimal increase in DPTIP half-life observed after P18 administration.
-
Question: We administered P18 to our mouse model but are not observing the expected 4-fold increase in DPTIP's plasma half-life. What could be the issue?
-
Answer:
-
Formulation and Administration: Ensure that P18 is properly formulated for oral administration. The vehicle used can significantly impact absorption. The original studies used a specific vehicle that should be replicated if possible. Verify the accuracy of the oral gavage technique to ensure the full dose was delivered.
-
Metabolic Differences: Be aware that metabolic rates can vary between different mouse strains, sexes, and ages. These differences can influence the rate of conversion of P18 to DPTIP and the subsequent clearance of DPTIP. Consider running a small pilot study to characterize the pharmacokinetics in your specific animal model.
-
Sample Collection and Analysis: Review your blood sample collection time points. To accurately determine the half-life, frequent sampling is required, especially during the initial hours after administration. Ensure your bioanalytical method (e.g., LC-MS/MS) is validated for accurately quantifying both P18 and DPTIP in plasma.[6]
-
Issue 2: Difficulty confirming nSMase2 target engagement in vivo.
-
Question: How can we experimentally verify that the DPTIP released from P18 is effectively inhibiting nSMase2 in our target tissue (e.g., the brain)?
-
Answer:
-
Direct Measurement of nSMase2 Activity: The most direct method is to measure nSMase2 activity in tissue homogenates from treated and control animals. This can be done using an in vitro assay with a fluorescent substrate for nSMase2. A significant reduction in enzyme activity in the P18-treated group would confirm target engagement.[1]
-
Quantification of Extracellular Vesicles (EVs): Since DPTIP's mechanism involves the inhibition of EV release, quantifying the levels of specific EVs in plasma or cerebrospinal fluid can serve as a downstream biomarker of target engagement. In a model of acute brain injury, P18 administration significantly inhibited the release of IL-1β-induced EVs into the plasma.[1][8][9]
-
Downstream Biomarker Analysis: nSMase2 inhibition has been shown to affect downstream signaling pathways. For instance, in models of brain inflammation, DPTIP treatment led to a reduction in cytokine upregulation in the liver and attenuated the infiltration of immune cells into the brain.[2] Measuring these downstream effects can provide indirect evidence of target engagement.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of DPTIP and P18 in Mice
| Parameter | DPTIP | P18 (releasing DPTIP) | Fold Improvement |
| Half-Life (t½) | ~0.5 h | 2–3 h | ~4–6 fold |
| Plasma Exposure (AUC₀₋t) | 270 pmol·h/mL | 1047 pmol·h/mL | ~4.0 fold |
| Brain Exposure (AUC₀₋t) | 52.8 pmol·h/g | 247 pmol·h/g | ~4.7 fold |
| Brain Penetration Index (AUCbrain/plasma) | 0.19 | 0.24 | ~1.3 fold |
Data sourced from studies in mice following oral administration.[1]
Experimental Protocols
1. In Vivo Pharmacokinetic Evaluation of P18
-
Objective: To determine the pharmacokinetic profile of DPTIP released from the prodrug P18 following oral administration.
-
Methodology Overview:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Dosing: P18 is administered orally (p.o.) at a dose equivalent to a specific molar amount of DPTIP (e.g., 10 mg/kg DPTIP equivalent). A control group receives an equimolar dose of DPTIP.
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Brain tissue is also collected at these time points.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of both intact P18 and released DPTIP in plasma and brain homogenates are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software.
-
2. Assessment of in Vivo nSMase2 Inhibition and EV Release
-
Objective: To evaluate the efficacy of P18 in inhibiting nSMase2 activity and subsequent EV release in a mouse model of acute brain injury.
-
Methodology Overview:
-
Animal Model: GFAP-GFP mice, where astrocytes express Green Fluorescent Protein, are used to track astrocyte-derived EVs.
-
Induction of Brain Injury: Acute brain injury is induced by intracerebral injection of Interleukin-1β (IL-1β) to stimulate an inflammatory response and EV release.
-
Treatment: Mice are pre-dosed orally with either vehicle, DPTIP, or P18 (e.g., 3 or 10 mg/kg DPTIP equivalent) 30 minutes prior to IL-1β injection.
-
Sample Collection: Animals are euthanized at a specific time point (e.g., 4 hours) after IL-1β injection. Blood is collected to isolate plasma, and the brain striata are dissected.
-
Quantification of EVs: GFP-labeled EVs in the plasma are quantified to measure the extent of astrocyte-derived EV release.
-
nSMase2 Activity Assay: The nSMase2 activity in the brain striata homogenates is measured to determine the level of target engagement.
-
Visualizations
Caption: DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.
Caption: Workflow of P18 from oral administration to active DPTIP targeting nSMase2.
Caption: General experimental workflow for in vivo pharmacokinetic analysis of P18.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
DPTIP-Prodrug 18: A Superior Delivery Vehicle for nSMase2 Inhibition in Preclinical Studies
A detailed comparison of DPTIP-prodrug 18 with its parent compound and other prodrug formulations reveals significant improvements in pharmacokinetic profiles, highlighting its potential for therapeutic applications targeting neutral sphingomyelinase 2 (nSMase2).
In the landscape of neurodegenerative and inflammatory diseases, the enzyme neutral sphingomyelinase 2 (nSMase2) has emerged as a key therapeutic target. Its role in the biogenesis of extracellular vesicles (EVs), which are implicated in the spread of pathogenic cargo, makes its inhibition a promising strategy. DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent nSMase2 inhibitor with an IC50 of 30 nM.[1][2] However, its clinical translation has been hampered by poor oral bioavailability (<5%) and a short half-life of 30 minutes or less.[1][3] To overcome these limitations, a series of prodrugs have been developed, with this compound (P18) demonstrating markedly superior performance in preclinical models.[1][2]
This guide provides a comprehensive comparison of this compound with its parent drug, DPTIP, and other nSMase2 inhibitor prodrugs, supported by experimental data from murine and canine studies.
Performance Comparison: DPTIP Prodrugs
The primary goal of the prodrug strategy for DPTIP was to enhance its oral absorption and metabolic stability by masking its phenolic hydroxyl group.[1] The data presented below summarizes the pharmacokinetic (PK) parameters of DPTIP and its various prodrugs following oral administration in mice. P18, which features a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, stands out with a greater than four-fold increase in both plasma and brain exposure compared to the parent compound.[1][2]
| Compound | Dose (mg/kg, oral) | AUC (plasma, pmol·h/mL) | AUC (brain, pmol·h/g) | Half-life (t½) | Reference(s) |
| DPTIP | 10 | 270 | 52.8 | ~0.5 h | [1][2] |
| This compound (P18) | 10 (DPTIP equivalent) | 1047 | 247 | ~2 h | [1][2] |
| DPTIP-prodrug 2 (P2, hexanoate (B1226103) ester) | 10 (DPTIP equivalent) | 273 | - | - | [1] |
| DPTIP-prodrug 7 (diethyl piperidinopiperidinyl) | 10 (DPTIP equivalent) | 1047 | - | - | [1] |
| DPTIP-prodrug 8 (single valine ester) | 10 (DPTIP equivalent) | 368 | - | - | [1] |
| DPTIP-prodrug 9 (double valine ester) | 10 (DPTIP equivalent) | 316 | - | - | [1] |
Table 1: Pharmacokinetic Comparison of DPTIP and its Prodrugs in Mice.
Further studies in dogs highlighted species-specific differences in prodrug metabolism. While several prodrugs showed improved plasma exposure in mice, the double valine ester prodrug 9 demonstrated a significant, nearly two-fold increase in DPTIP plasma exposure in dogs, enhancing the oral bioavailability from 8.9% to 17.3%.[1]
| Compound | Dose (mg/kg, oral) | Route | AUC (plasma, pmol·h/mL) | Oral Bioavailability (%) | Half-life (t½) | Reference(s) |
| DPTIP | 2 | PO | 701 | 8.97 | 3.7 h | [1] |
| DPTIP | 1 | IV | 3900 | - | 3.7 h | [1] |
| DPTIP-prodrug 9 | 2 (DPTIP equivalent) | PO | 1352 | 17.3 | - | [1] |
Table 2: Pharmacokinetic Comparison of DPTIP and Prodrug 9 in Dogs.
While direct comparisons of this compound to prodrugs of other nSMase2 inhibitors like Cambinol (IC50 = 7 µM) and PDDC (IC50 = 300 nM) are limited due to a lack of published data on their respective prodrugs, the significant enhancement in the bioavailability and brain penetration of DPTIP through the P18 formulation underscores the success of this specific prodrug strategy.[1][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these prodrugs, the following diagrams illustrate the nSMase2 signaling pathway and a typical experimental workflow for in vivo studies.
Caption: nSMase2 signaling pathway in extracellular vesicle biogenesis.
Caption: Experimental workflow for preclinical evaluation of nSMase2 inhibitor prodrugs.
Experimental Protocols
In Vivo Pharmacokinetic Studies
Animal Models: Studies were conducted in mice and dogs.[1]
Dosing: For mouse studies, DPTIP and its prodrugs were administered orally at a dose equivalent to 10 mg/kg of DPTIP.[1] In dog studies, DPTIP was administered intravenously (1 mg/kg) or orally (2 mg/kg), and prodrugs were given orally at a dose equivalent to 2 mg/kg of DPTIP.[1]
Sample Collection and Analysis: Plasma and brain tissue samples were collected at predetermined time points following administration. The concentration of DPTIP in these samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.[1]
In Vivo nSMase2 Activity Assay
Model: An acute brain injury model in mice was utilized to assess target engagement.[1]
Procedure: Mice were pre-dosed orally with either a vehicle or this compound. Brain injury was then induced, and after a specific period, brain tissue (striata) was dissected.[1]
Measurement: The tissue was homogenized, and nSMase2 activity was measured using a fluorescence-based assay. This assay typically involves the hydrolysis of a sphingomyelin substrate, and the resulting product is measured fluorometrically to determine enzyme activity.[1]
Conclusion
The development of this compound represents a significant advancement in the pursuit of clinically viable nSMase2 inhibitors. Its ability to overcome the pharmacokinetic limitations of DPTIP, leading to substantially increased plasma and brain exposure, has been clearly demonstrated in preclinical models. While further research is needed to evaluate its long-term efficacy and safety, this compound stands as a promising candidate for the treatment of diseases where nSMase2-mediated EV release plays a pathological role. The data strongly supports its continued investigation as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP vs. DPTIP-Prodrug 18: A Comparative Pharmacokinetic Analysis
A detailed comparison of the pharmacokinetic profiles of the neutral sphingomyelinase 2 (nSMase2) inhibitor DPTIP and its orally bioavailable prodrug, P18, reveals significant improvements in drug exposure and half-life, positioning the prodrug as a more viable candidate for clinical development.
DPTIP, a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM, has shown promise in preclinical studies for its role in regulating the biogenesis of extracellular vesicles (EVs), which are implicated in the progression of various diseases.[1][2][3][4] However, the clinical translation of DPTIP has been hampered by its poor pharmacokinetic properties, including low oral bioavailability (<5%) and a short half-life of less than 30 minutes.[1][2][3] To overcome these limitations, a series of prodrugs were developed by masking the phenolic hydroxyl group of DPTIP. Among these, prodrug P18, featuring a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, has emerged as a leading candidate with markedly enhanced pharmacokinetic characteristics.[2]
Enhanced Plasma and Brain Exposure with Prodrug P18
Pharmacokinetic studies in mice have demonstrated that oral administration of P18 leads to a more than four-fold increase in plasma and brain exposure to the active DPTIP molecule compared to the administration of DPTIP itself.[2][3] This significant improvement in bioavailability is a critical step towards achieving therapeutic concentrations of the drug in target tissues.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of DPTIP and DPTIP released from prodrug P18 following oral administration in mice.
| Parameter | DPTIP | DPTIP from P18 | Fold Improvement |
| Plasma AUC0-t (pmol·h/mL) | 270 | 1047 | ~4-fold |
| Brain AUC0-t (pmol·h/g) | 52.8 | 247 | ~4.7-fold |
| Apparent Half-life (t1/2) | < 0.5 h | ~2 h | >4-fold |
Data obtained from studies in mice following a single oral dose.[2]
Experimental Protocols
Pharmacokinetic Studies in Mice
The comparative pharmacokinetic profiles of DPTIP and its prodrugs were evaluated in mice.[1][4] Animals were administered either DPTIP or an equimolar dose of the prodrug orally.[1][4] For oral studies in mice, a dose of 10 mg/kg DPTIP equivalent was used.[1][4] Blood and brain samples were collected at predetermined time points and the concentration of DPTIP was quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[1][4]
Pharmacokinetic Studies in Dogs
Further evaluation was conducted in dogs to assess species-specific differences in prodrug metabolism.[1][4] In these studies, DPTIP was administered intravenously (1 mg/kg) and orally (2 mg/kg), while the prodrugs were given orally at a dose equivalent to 2 mg/kg of DPTIP.[1][4] Plasma samples were collected and analyzed as described for the mouse studies.[1][4]
Mechanism of Action: DPTIP Signaling Pathway
DPTIP exerts its therapeutic effect by inhibiting the enzyme neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. By inhibiting nSMase2, DPTIP effectively reduces the release of EVs, which are known to carry pathological cargo that contributes to the progression of various diseases, including neurodegenerative conditions and cancer.[1][2][5]
Caption: DPTIP inhibits nSMase2, blocking the conversion of sphingomyelin to ceramide and subsequent EV biogenesis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow employed in the pharmacokinetic studies of DPTIP and its prodrugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Validating nSMase2 Target Engagement of DPTIP-Prodrug 18 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of DPTIP-prodrug 18, a novel neutral sphingomyelinase 2 (nSMase2) inhibitor, against its parent compound DPTIP and other alternative nSMase2 inhibitors. Experimental data, detailed protocols, and visual diagrams are presented to facilitate an objective evaluation of its target engagement and therapeutic potential.
Executive Summary
Neutral sphingomyelinase 2 (nSMase2) is a critical enzyme in the biogenesis of extracellular vesicles (EVs), which are implicated in the progression of various diseases. Inhibition of nSMase2 presents a promising therapeutic strategy. DPTIP is a highly potent nSMase2 inhibitor; however, its clinical development is hampered by poor oral pharmacokinetics.[1] To overcome this limitation, a series of prodrugs were developed, with this compound (P18) emerging as a lead candidate with significantly improved in vivo properties.[1] This guide details the in vivo validation of P18, demonstrating its superior ability to engage the nSMase2 target compared to DPTIP.
Comparative Performance Analysis
This compound was designed to enhance the oral bioavailability and brain penetration of the potent nSMase2 inhibitor, DPTIP. In vivo studies in a mouse model of acute brain injury have demonstrated the superior pharmacokinetic and pharmacodynamic profile of P18 compared to its parent compound.
Pharmacokinetic Profile: this compound vs. DPTIP
The primary advantage of P18 lies in its enhanced pharmacokinetic properties, leading to higher and more sustained levels of the active drug, DPTIP, in both plasma and the brain after oral administration.
| Parameter | This compound (10 mg/kg, oral) | DPTIP (equimolar dose, oral) | Fold Improvement |
| Plasma AUC0-t | 1047 pmol·h/mL[1][2][3][4][5] | 270 pmol·h/mL[1] | ~4-fold[1][2][4] |
| Brain AUC0-t | 247 pmol·h/g[1][2][3][4][5] | 52.8 pmol·h/g[1] | ~4.7-fold[1] |
| Apparent Half-life (t1/2) | ~2 hours[1][2][3][4][5] | < 30 minutes[1] | >4-fold |
| Brain Penetration Index (AUCbrain/AUCplasma) | 0.24[1] | 0.19[1] | 1.3-fold[1] |
In Vivo Target Engagement: this compound vs. DPTIP
The enhanced pharmacokinetic profile of P18 translates to significantly better target engagement in vivo. In a mouse model of IL-1β-induced acute brain injury, orally administered P18 demonstrated a dose-dependent inhibition of nSMase2 activity and the subsequent release of brain-derived EVs into the plasma.
| Treatment Group | Dose (DPTIP equivalent) | Inhibition of IL-1β-induced nSMase2 Activity in Brain | Inhibition of Brain-Derived EV Release in Plasma |
| Vehicle | - | Baseline | Baseline |
| DPTIP | 10 mg/kg | No significant inhibition[1] | No significant inhibition[1] |
| This compound | 3 mg/kg | Significant inhibition[1] | Significant inhibition[1] |
| This compound | 10 mg/kg | Dose-dependent, significant inhibition[1] | Dose-dependent, significant inhibition[1] |
Comparison with Other nSMase2 Inhibitors
While a direct head-to-head in vivo comparison of this compound with all other nSMase2 inhibitors is not extensively available, comparisons of its parent compound, DPTIP, with alternatives like GW4869 and PDDC highlight DPTIP's superior potency.
| Inhibitor | IC50 | Key In Vivo Observations |
| DPTIP | 30 nM[1][4] | Potent but poor pharmacokinetics.[1] |
| GW4869 | 1 µM | Used in in vivo studies, but has poor solubility and lacks drug-like properties.[6][7] |
| PDDC | 300 nM | Orally available and brain-penetrable, but 10-fold less potent than DPTIP.[8] |
| Cambinol | 7 µM[1] | Weak potency.[1] |
Given that this compound delivers significantly higher and more sustained levels of DPTIP to the brain, it is expected to exhibit superior in vivo efficacy compared to these alternatives.
Experimental Protocols
IL-1β-Induced Acute Brain Injury Mouse Model
This model is utilized to induce a neuroinflammatory response and stimulate nSMase2 activity, leading to the release of EVs from the brain.
-
Animals: Adult male mice are used for the study.
-
Procedure:
-
Mice are anesthetized.
-
A guide cannula is stereotactically implanted into the striatum.
-
After a recovery period, a microinjection of interleukin-1β (IL-1β) is administered through the cannula to induce localized inflammation.
-
Control animals receive a vehicle injection.
-
-
Drug Administration: this compound, DPTIP, or vehicle is administered orally at specified times before the IL-1β injection.[1]
-
Sample Collection: At a predetermined time point post-IL-1β injection (e.g., 4 hours), mice are euthanized. Blood is collected for plasma EV analysis, and the brain is dissected to isolate the striatum for nSMase2 activity measurement.[1]
In Vivo nSMase2 Activity Assay
This assay measures the enzymatic activity of nSMase2 in brain tissue homogenates.
-
Tissue Preparation: The dissected striatum is homogenized in a lysis buffer.[1]
-
Assay Principle: The assay is based on the hydrolysis of a fluorescently labeled sphingomyelin (B164518) substrate by nSMase2. The resulting fluorescent product is measured to quantify enzyme activity. A commonly used method is a coupled enzymatic assay using Amplex™ Red reagent.[9]
-
Procedure:
-
The brain homogenate is incubated with the sphingomyelin substrate in a reaction buffer.
-
The reaction is stopped after a specific incubation period.
-
The fluorescence is measured using a microplate reader.
-
nSMase2 activity is calculated based on the fluorescence intensity and normalized to the protein concentration of the homogenate.
-
Visualizing the Science
nSMase2 Signaling Pathway and EV Biogenesis
Caption: nSMase2 catalyzes the conversion of sphingomyelin to ceramide, a key step in EV biogenesis.
This compound Mechanism of Action
Caption: P18 is absorbed, converted to active DPTIP, crosses the BBB, and inhibits brain nSMase2.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of this compound in a mouse model of brain injury.
Safety and Toxicity Considerations
While a dedicated, comprehensive toxicology study for this compound has not been published, some inferences on its safety can be drawn. The parent compound, DPTIP, has been shown to have a good balance between activity and toxicity in in vitro studies. A dendrimer-conjugated form of DPTIP was reported to be well-tolerated in mice, suggesting that the core molecule has a reasonable safety profile.
General concerns with nSMase2 inhibition include potential off-target effects on normal physiological processes that rely on EV-mediated communication and the modulation of ceramide levels, which are involved in various cellular functions. However, nSMase2 is only one of several pathways for EV biogenesis, and compensatory mechanisms may exist. In preclinical studies with other nSMase2 inhibitors like cambinol, no overt toxicity was observed in rodents at therapeutic doses.[8] Further dedicated safety and toxicology studies for this compound are warranted to fully characterize its safety profile for clinical translation.
Conclusion
This compound represents a significant advancement in the development of nSMase2 inhibitors for in vivo applications. Its superior pharmacokinetic profile leads to enhanced target engagement in the brain compared to its parent compound, DPTIP. The robust inhibition of nSMase2 activity and EV release in a relevant disease model underscores its potential as a therapeutic candidate. While further safety studies are required, the current data strongly supports the continued investigation of this compound for diseases where nSMase2-mediated EV biogenesis plays a pathological role.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPTIP-Prodrug 18 and its Parent Compound DPTIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the neutral sphingomyelinase 2 (nSMase2) inhibitor DPTIP and its orally bioavailable prodrug, DPTIP-prodrug 18 (P18). The development of P18 aims to overcome the pharmacokinetic limitations of DPTIP, thereby enhancing its therapeutic potential for conditions associated with pathological extracellular vesicle (EV) release, such as neurodegenerative diseases and certain cancers.[1][2][3]
Executive Summary
DPTIP is a potent inhibitor of nSMase2, a key enzyme in the biogenesis of extracellular vesicles.[1][4][5] However, its clinical translation has been hampered by poor oral bioavailability and a short half-life.[1][6][7] this compound (P18) was designed to improve these pharmacokinetic properties by masking the phenolic hydroxyl group of DPTIP.[1][2][6] Experimental data demonstrates that P18 achieves significantly higher plasma and brain exposures and a longer half-life compared to the parent compound when administered orally.[1][2][8] This enhanced bioavailability translates to effective target engagement in vivo, as evidenced by the inhibition of nSMase2 activity and reduction of EV release in a mouse model of acute brain injury.[1][2][8]
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters of DPTIP and this compound following oral administration in mice.
Table 1: Pharmacokinetic Profile of Released DPTIP after Oral Administration of DPTIP and P18 in Mice
| Parameter | DPTIP | DPTIP released from P18 | Fold Improvement |
| Plasma Exposure (AUC0-t, pmol·h/mL) | 270 | 1047 | >4-fold |
| Brain Exposure (AUC0-t, pmol·h/g) | 52.8 | 247 | ~4.7-fold |
| Apparent Half-life (t1/2) | ~0.5 h | 2 h | ~4-fold |
| Brain Penetration Index (AUCbrain/AUCplasma) | 0.19 | 0.24 | ~1.3-fold |
Data sourced from studies in mice.[1][2]
Mechanism of Action and Signaling Pathway
DPTIP is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[3][9] This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[4] The generation of ceramide is a critical step in the biogenesis of extracellular vesicles (EVs).[10] By inhibiting nSMase2, DPTIP reduces the production of ceramide, thereby suppressing the formation and release of EVs.[1][10] Pathological EVs are known to carry cargo that can contribute to disease progression, such as in neuroinflammation and cancer metastasis.[1][5][6]
The prodrug, P18, is designed to be metabolized in vivo to release the active parent compound, DPTIP. This strategy overcomes the poor oral absorption of DPTIP, allowing for effective concentrations of the active drug to reach the target tissues, including the brain.[1][2]
Caption: Mechanism of action of DPTIP and its prodrug P18.
Experimental Protocols
Below are summaries of the key experimental methodologies used to evaluate and compare DPTIP and P18.
Pharmacokinetic Studies in Mice
-
Objective: To determine the pharmacokinetic profiles of DPTIP and P18 following oral administration.
-
Methodology:
-
A cohort of mice is administered an equimolar dose of either DPTIP or P18 via oral gavage.[2]
-
Blood and brain tissue samples are collected at predetermined time points post-administration.[2][7][11]
-
The concentration of DPTIP (and intact P18 for the prodrug group) in the plasma and brain homogenates is quantified using a validated LC/MS-MS (Liquid Chromatography with tandem mass spectrometry) method.[7][11][12]
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), and maximum concentration (Cmax) are calculated from the concentration-time data.[2]
-
In Vivo Efficacy in a Mouse Model of Acute Brain Injury
-
Objective: To assess the ability of P18 to deliver active DPTIP and inhibit nSMase2 activity and EV release in a disease model.
-
Methodology:
-
A mouse model of acute brain injury is induced, for example, by intracerebral injection of interleukin-1β (IL-1β) to stimulate an inflammatory response and EV release.[2][5]
-
Mice are pre-dosed orally with either a vehicle control or P18 at a specified DPTIP equivalent dose.[2]
-
After a set period, plasma samples are collected to measure the levels of astrocyte-derived EVs.[2][5]
-
Brain tissue (e.g., striata) is dissected and analyzed for nSMase2 activity using a biochemical assay.[2]
-
The levels of EV release and nSMase2 activity in the P18-treated group are compared to the vehicle-treated group to determine the extent of inhibition.[2]
-
Caption: Comparative experimental workflows for DPTIP and P18.
Conclusion
The development of this compound represents a significant advancement in overcoming the pharmaceutical limitations of the potent nSMase2 inhibitor, DPTIP. The prodrug strategy successfully enhances the oral bioavailability and half-life of DPTIP, leading to substantially improved exposure in both plasma and the brain.[1][2][8] This improved pharmacokinetic profile allows for effective target engagement in vivo, demonstrating the potential of P18 as a clinically translatable therapeutic for diseases driven by pathological EV signaling.[1][2] Further investigation into the long-term efficacy and safety of P18 is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DPTIP-Prodrug 18: A Comparative Analysis of In Vitro and In Vivo Metabolism for Enhanced Drug Delivery
A detailed examination of the metabolic stability and pharmacokinetic profile of DPTIP-prodrug 18, highlighting the successful translation of in vitro advantages to in vivo efficacy.
Researchers have successfully developed a prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP), to overcome its poor oral pharmacokinetic (PK) properties.[1][2] This new formulation, this compound, masks the phenolic hydroxyl group of the parent compound, significantly improving its metabolic stability and bioavailability.[1] This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of this compound, supported by experimental data and detailed protocols.
Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data from in vitro stability assays and in vivo pharmacokinetic studies, demonstrating the superior profile of this compound compared to the parent drug, DPTIP.
Table 1: In Vitro Metabolic Stability of DPTIP-Prodrugs
| Compound | cLogP | Stability in Mouse Plasma (% remaining at 1 h) | Stability in Mouse Liver (% remaining at 1 h) | Stability in Mouse Brain (% remaining at 1 h) |
| DPTIP | 4.72 | 103 ± 2 | 98 ± 6 | 89 ± 4 |
| Prodrug P18 | - | - | - | - |
Data for Prodrug P18's stability in plasma, liver, and brain homogenates was not explicitly provided in the search results in a comparable format to DPTIP.
Table 2: In Vivo Pharmacokinetic Parameters of DPTIP and Released DPTIP from Prodrug 18 in Mice (Oral Administration)
| Compound | Dose | AUC0-t (pmol·h/mL) - Plasma | AUC0-t (pmol·h/g) - Brain | t1/2 (h) |
| DPTIP | - | - | - | ~0.5 |
| Prodrug P18 | - | 1047 | 247 | 2 |
Specific dosage for these comparative values was not detailed in the provided search results.
Table 3: In Vivo Pharmacokinetic Parameters of Released DPTIP in Dogs
| Route of Administration | Compound | Dose | AUC0-t (pmol·h/mL) | Oral Bioavailability (%) | t1/2 (h) |
| Intravenous | DPTIP | 1 mg/kg | - | - | - |
| Oral | DPTIP | 2 mg/kg | 701 | 8.97 | 3.7 |
| Oral | Prodrug 9 * | 2 mg/kg DPTIP equivalent | 1352 | 17.3 | - |
While the focus is on Prodrug 18, data for another prodrug (Prodrug 9) in dogs was available and is included for comparative purposes, as it highlights the species-specific differences in prodrug metabolism.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Metabolic Stability Studies
The in vitro metabolic stability of DPTIP prodrugs was assessed in the plasma of mice, dogs, and humans.[3]
-
Preparation: 1 mL of plasma was spiked with a 10 μM concentration of the respective prodrug.
-
Incubation: The samples were incubated in triplicate in an orbital shaker at 37°C for 1 hour.
-
Sampling: Aliquots were taken at 0 and 60 minutes.
-
Quenching: The reaction was stopped by adding a 3-fold volume of acetonitrile (B52724) containing an internal standard (losartan; 0.5 μM).
-
Processing: Samples were vortex-mixed for 30 seconds and then centrifuged at 10,000 × g for 10 minutes at 4°C.
-
Analysis: The supernatant was analyzed to determine the concentration of the remaining prodrug.
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic studies in mice were conducted as follows:[4]
-
Dosing: Mice were administered the DPTIP prodrugs via the peroral route at a dose equivalent to 10 mg/kg of DPTIP.
-
Sample Collection: Plasma samples were collected at predetermined time points.
-
Bioanalysis: The concentration of DPTIP released from the prodrug was quantified using a developed and validated LC/MS-MS method.
In Vivo Pharmacokinetic Studies in Dogs
Pharmacokinetic studies in dogs were performed to evaluate oral bioavailability:[3][4]
-
Dosing:
-
Intravenous (IV): DPTIP was administered at a dose of 1 mg/kg.
-
Oral (PO): DPTIP was administered at 2 mg/kg, and the prodrugs were given at a dose equivalent to 2 mg/kg of DPTIP.
-
-
Sample Collection: Plasma samples were collected at various time points.
-
Bioanalysis: Plasma concentrations of DPTIP were determined using LC/MS-MS.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of this compound and the general workflow of the experimental evaluation.
Caption: Metabolic activation of this compound.
Caption: Workflow for DPTIP-prodrug evaluation.
Correlation and Conclusion
The development of this compound serves as a successful case study in overcoming the pharmacokinetic limitations of a promising therapeutic candidate. The primary in vivo metabolism of the prodrug is dominated by carboxylesterase enzymes, which efficiently cleave the promoiety to release the active drug, DPTIP.[1] This targeted release mechanism circumvents the rapid clearance and poor half-life observed with the parent compound.
The in vivo data from mouse studies compellingly demonstrates the benefits of the prodrug approach. This compound resulted in a more than four-fold increase in both plasma and brain exposure of DPTIP and significantly extended its half-life from approximately 0.5 hours to 2 hours.[1][2][5] This enhancement in oral bioavailability and brain penetration is a critical step towards the clinical translation of this class of nSMase2 inhibitors.[1]
Furthermore, studies in dogs with other DPTIP prodrugs have highlighted the importance of considering species-specific metabolic differences, which can influence the pharmacokinetic profile.[3][4] The collective findings underscore the effectiveness of masking the phenolic hydroxyl group of DPTIP to protect against rapid metabolism, thereby improving its drug-like properties. The successful correlation between the designed metabolic stability of prodrug 18 and its in vivo performance provides a strong rationale for its continued development.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Brain-to-Plasma Ratios: DPTIP vs. P18
This guide provides a detailed comparison of the brain-to-plasma ratios of the neutral sphingomyelinase 2 (nSMase2) inhibitor, DPTIP, and a compound designated as P18. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven analysis of the brain penetrability of these molecules. The information on DPTIP is based on published experimental data, while the identity and corresponding data for "P18" remain ambiguous in publicly available scientific literature.
Executive Summary
DPTIP, a potent and selective nSMase2 inhibitor, has been demonstrated to be brain penetrant with a reported brain-to-plasma ratio (AUCbrain/AUCplasma) of 0.26 in mice.[1][2][3] This indicates that DPTIP can cross the blood-brain barrier and reach concentrations in the brain that are approximately 26% of the concentrations found in the plasma over time. This level of brain penetration is significant for a therapeutic agent targeting central nervous system (CNS) pathologies.
In contrast, a thorough search of scientific databases and public records did not yield a clear and unambiguous identification of a specific therapeutic molecule referred to as "P18" for which a brain-to-plasma ratio has been reported. The designation "P18" has been used in various contexts, including chromatography techniques and equipment models, but not in reference to a specific CNS drug candidate with available pharmacokinetic data for a direct comparison with DPTIP.
Therefore, this guide will focus on presenting the comprehensive data available for DPTIP to serve as a benchmark for researchers evaluating the brain penetration of novel compounds.
DPTIP: Brain-to-Plasma Ratio and Pharmacokinetic Profile
The brain-to-plasma ratio of DPTIP was determined through in vivo pharmacokinetic studies in mice.[3] The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Species | Dosage | Route of Administration | Reference |
| AUCbrain/AUCplasma | 0.26 | Mouse | 10 mg/kg | Intraperitoneal (IP) | [1][2][3] |
| Peak Plasma Concentration (Cmax) | 11.6 ± 0.5 µM | Mouse | 10 mg/kg | Intraperitoneal (IP) | [3] |
| Peak Brain Concentration (Cmax) | 2.5 µM | Mouse | 10 mg/kg | Intraperitoneal (IP) | [3] |
| Time to Peak Concentration (Tmax) | 0.5 hours | Mouse | 10 mg/kg | Intraperitoneal (IP) | [3] |
| AUC0-∞ (Plasma) | 10 ± 1 µMh | Mouse | 10 mg/kg | Intraperitoneal (IP) | [3] |
| AUC0-∞ (Brain) | 2.6 ± 0.5 µMh | Mouse | 10 mg/kg | Intraperitoneal (IP) | [3] |
These data demonstrate that DPTIP is readily absorbed and distributed to the brain following systemic administration. Notably, the brain concentrations of DPTIP were found to exceed its half-maximal inhibitory concentration (IC50) for nSMase2 (30 nM) for a duration of 4 hours post-dose, suggesting that therapeutically relevant concentrations are achieved in the CNS.[3][4]
Experimental Protocol: Determination of DPTIP Brain-to-Plasma Ratio
The following methodology was employed to determine the pharmacokinetic parameters of DPTIP in mice.[3]
1. Animal Model: Male mice were used for the study.
2. Dosing: DPTIP was administered via an intraperitoneal (IP) injection at a dose of 10 mg/kg.
3. Sample Collection: Plasma and brain tissue samples were collected at multiple time points post-administration: 0.25, 0.5, 1, 2, 4, and 6 hours. For each time point, a cohort of three mice was used.
4. Bioanalysis: The concentrations of DPTIP in the plasma and brain homogenates were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided references.
5. Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) for both plasma and brain was calculated from time zero to the last measured time point and extrapolated to infinity (AUC0-∞). The brain-to-plasma ratio was then determined by dividing the AUCbrain by the AUCplasma.
Experimental Workflow
The following diagram illustrates the general workflow for determining the brain-to-plasma ratio of a compound like DPTIP.
Signaling Pathway of DPTIP
DPTIP's mechanism of action is the inhibition of neutral sphingomyelinase 2 (nSMase2).[1] This enzyme is a key player in the biosynthesis of extracellular vesicles (EVs), which are involved in cell-to-cell communication.[1] In the context of brain injury and inflammation, astrocytes release EVs that can travel to the liver and stimulate an inflammatory response, leading to the infiltration of peripheral immune cells into the brain and causing secondary damage.[1] By inhibiting nSMase2, DPTIP reduces the release of these astrocyte-derived EVs, thereby mitigating the downstream inflammatory cascade.[1]
Conclusion
DPTIP is a brain-penetrant small molecule with a well-characterized brain-to-plasma ratio of 0.26 in mice. The experimental data and methodologies supporting this finding are robust and provide a solid foundation for its further development as a CNS therapeutic. Unfortunately, a direct comparison with a compound identified only as "P18" is not feasible due to the lack of specific, publicly available information on such a molecule's pharmacokinetic properties. Researchers in the field of CNS drug development can utilize the detailed information on DPTIP as a valuable reference point for evaluating the brain penetration potential of their own compounds.
References
Navigating Prodrug Bioanalysis: A Comparative Guide to Analytical Method Validation for DPTIP-Prodrug 18
For researchers, scientists, and drug development professionals, the accurate quantification of prodrugs and their active counterparts in biological matrices is a critical step in preclinical and clinical development. This guide provides a comparative overview of the validation of analytical methods for studies involving DPTIP-prodrug 18, a promising candidate designed to improve the pharmacokinetic profile of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP.
DPTIP has demonstrated significant therapeutic potential; however, its clinical utility is hampered by poor pharmacokinetic properties, including a short half-life and low oral bioavailability.[1][2][3] To overcome these limitations, a series of prodrugs, including this compound, were synthesized by masking the phenolic hydroxyl group of DPTIP.[3][4] Pharmacokinetic studies in animal models have shown that this compound significantly enhances plasma and brain exposure to DPTIP, highlighting the success of this prodrug strategy.[3][4]
The bioanalytical method of choice for quantifying DPTIP and its prodrugs in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][5] This powerful technique offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of analytes often encountered in pharmacokinetic studies. This guide will delve into the validation of LC-MS/MS methods for this compound, present a comparison with alternative approaches, and provide detailed experimental protocols.
Comparative Analysis of Analytical Methods
While LC-MS/MS is the gold standard for the bioanalysis of this compound, it is important to understand its performance in the context of other potential, albeit less common, analytical techniques. The choice of method is often dictated by the specific requirements of the study, including sensitivity, throughput, and the nature of the biological matrix.
| Parameter | LC-MS/MS | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Immunoassays (e.g., ELISA) |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) | High (dependent on antibody specificity) |
| Throughput | High | Moderate | High |
| Development Time | Moderate to High | Moderate | High (requires antibody development) |
| Cost per Sample | Moderate | Low | Low to Moderate |
| Simultaneous Quantification | Yes (Prodrug and active drug can be measured in a single run) | Possible, but may require gradient optimization | Difficult (typically requires separate assays for prodrug and active drug) |
Experimental Protocols: Validating an LC-MS/MS Method for this compound
A robust and reliable bioanalytical method is underpinned by a thorough validation process. The following protocol outlines the key experiments required to validate an LC-MS/MS method for the quantification of this compound and the active drug, DPTIP, in plasma, adhering to regulatory guidelines from the FDA and EMA.
Sample Preparation
Given that this compound is an ester-based prodrug, a critical challenge in its bioanalysis is preventing its ex vivo hydrolysis to the active DPTIP in the biological matrix.[6] This can lead to an overestimation of the active drug concentration and an underestimation of the prodrug concentration.
Protocol:
-
Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride (B91410) or dichlorvos) to minimize enzymatic degradation of the prodrug.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (IS). The IS should be a structurally similar compound to the analytes.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for the separation of small molecules like DPTIP and its prodrug.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these types of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion. The MRM transitions for this compound, DPTIP, and the IS need to be optimized for maximum sensitivity.
Method Validation Parameters
The following parameters must be assessed to ensure the method is reliable and fit for purpose.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that the method can differentiate the analytes from endogenous components in the matrix. | No significant interfering peaks at the retention times of the analytes in blank matrix samples. |
| Linearity and Range | To establish the concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | To determine the closeness of the measured values to the true values and the degree of scatter. | Replicate analysis of quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%. |
| Matrix Effect | To assess the effect of the biological matrix on the ionization of the analytes. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction procedure. | The recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Visualizing the Workflow and Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Experimental workflow for this compound bioanalysis.
Inhibition of the nSMase2 signaling pathway by DPTIP.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 6. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of DPTIP Prodrugs for Enhanced Bioavailability and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the biogenesis of extracellular vesicles (EVs).[1][2] This inhibitory action gives DPTIP significant therapeutic potential for neurodegenerative and oncologic diseases where aberrant EV signaling is a contributing factor.[1] However, the clinical translation of DPTIP is hampered by its poor pharmacokinetic profile, characterized by a short half-life of less than 30 minutes and low oral bioavailability (<5%).[3][4] To overcome these limitations, various prodrug strategies have been employed, primarily by masking the phenolic hydroxyl group of the parent compound. This guide provides a head-to-head comparison of different DPTIP prodrugs based on available experimental data.
DPTIP's Mechanism of Action
DPTIP exerts its therapeutic effect by inhibiting nSMase2, which is crucial for the production of ceramide, a lipid messenger that facilitates the budding of EVs. By blocking nSMase2, DPTIP effectively reduces the release of EVs and their pathological cargo.
Caption: DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.
Comparative Pharmacokinetics of DPTIP Prodrugs
A series of prodrugs have been synthesized and evaluated to improve the pharmacokinetic properties of DPTIP. The following tables summarize the key pharmacokinetic parameters of DPTIP and its most promising prodrugs following oral administration in mice. The data is compiled from multiple studies to provide a comprehensive comparison.
Table 1: Pharmacokinetic Parameters of DPTIP and Prodrugs in Mice (Plasma)
| Compound | Dose (mg/kg, DPTIP equivalent) | Cmax (pmol/mL) | Tmax (h) | AUC0–t (pmol·h/mL) | t1/2 (h) | Reference |
| DPTIP | 10 | 115 | 0.25 | 270 | 0.46 | [3] |
| P1 | 10 | 187 | 0.5 | 505 | ~3 | [1] |
| P2 | 10 | 355 | 0.5 | - | - | [1] |
| Prodrug 2 | 10 | - | - | 273 | - | [3] |
| Prodrug 3 | 10 | - | - | 1485 | - | [3] |
| Prodrug 4 | 10 | - | - | 1620 | - | [3] |
| Prodrug 5 | 10 | - | - | 117 | - | [3] |
| Prodrug 6 | 10 | - | - | 621 | - | [3] |
| P18 (Prodrug 7) | 10 | 300 | 1 | 1047 | ~2-3 | [1][3] |
| Prodrug 8 | 10 | - | - | 368 | - | [3] |
| Prodrug 9 | 10 | - | - | 316 | - | [3] |
Table 2: Brain Exposure of DPTIP and Prodrugs in Mice
| Compound | Dose (mg/kg, DPTIP equivalent) | Brain Cmax (pmol/g) | Brain AUC0–t (pmol·h/g) | Brain/Plasma Ratio (AUC) | Reference |
| DPTIP | 10 | 4.9 | 52.8 | 0.19 | [1] |
| P1 | 10 | 60 | 187.1 | 0.70 | [1] |
| P2 | 10 | 36.8 | - | ~0.1 | [1] |
| P18 | 10 | 75 | 247 | 0.24 | [1][5] |
In Vivo Efficacy of Prodrug P18
Prodrug P18, which features a 2',6'-diethyl-1,4'-bipiperidinyl promoiety, has emerged as a particularly promising candidate due to its significantly improved pharmacokinetic profile.[1][5] In a mouse model of acute brain injury induced by interleukin-1β (IL-1β), oral administration of P18 demonstrated superior efficacy compared to DPTIP. P18 effectively inhibited the release of brain-derived EVs into the blood and normalized the heightened nSMase2 activity in the brain, a feat not achieved by DPTIP at the same dose.[1]
Experimental Protocols
Pharmacokinetic Studies Workflow
The following diagram illustrates the general workflow for the pharmacokinetic evaluation of DPTIP prodrugs in animal models.
Caption: General workflow for pharmacokinetic studies of DPTIP prodrugs.
Animal Models and Dosing: Pharmacokinetic studies were primarily conducted in male CES1-/- mice.[3] For oral administration, DPTIP and its prodrugs were typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water and administered via oral gavage at a dose equivalent to 10 mg/kg of DPTIP.[3][6] Some studies also included beagle dogs, with oral doses of 2 mg/kg DPTIP equivalent.[3][4]
Sample Collection and Analysis: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation. Brain tissue was also collected and homogenized. The concentrations of DPTIP in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[7]
nSMase2 Activity Assay
The activity of nSMase2 is a key measure of target engagement for DPTIP and its prodrugs. A commonly used method is a fluorescence-based assay.
Principle: The assay involves a series of coupled enzymatic reactions. nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine (B1220837) and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to the nSMase2 activity.
Procedure Outline:
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.
-
Reaction Mixture: The sample is incubated with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent probe.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for resorufin).
-
Data Analysis: The nSMase2 activity is calculated based on a standard curve and normalized to the protein concentration of the sample.
Conclusion
The development of prodrugs has significantly advanced the therapeutic potential of the potent nSMase2 inhibitor, DPTIP. By masking the phenolic hydroxyl group, researchers have successfully overcome the inherent pharmacokinetic limitations of the parent compound. Prodrugs such as P18 and the double valine ester prodrug (prodrug 9) have demonstrated markedly improved plasma and brain exposure, as well as extended half-lives. The enhanced in vivo efficacy of P18 in a relevant disease model underscores the promise of this approach. Further investigation and optimization of these lead candidates are warranted to facilitate the clinical translation of DPTIP-based therapies for neurodegenerative and oncologic diseases.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Prodrug Approach Enhances Therapeutic Index of nSMase2 Inhibitor DPTIP
A comprehensive analysis of available data indicates that the prodrug of DPTIP, designated as DPTIP-prodrug 18, exhibits a significantly improved therapeutic index over the parent compound. This enhancement is primarily attributed to a superior pharmacokinetic profile, leading to greater efficacy at lower equivalent doses. This guide provides a comparative overview of DPTIP and this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The parent compound, 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biogenesis of extracellular vesicles (EVs) which play a role in various pathologies.[1] Despite its high potency, DPTIP suffers from poor oral pharmacokinetics, limiting its clinical potential.[2] To overcome this limitation, this compound was developed, demonstrating enhanced oral bioavailability and brain penetration.[2]
Comparative Efficacy and Pharmacokinetics
The conversion of DPTIP into its prodrug, P18, results in a marked improvement in its pharmacokinetic properties. Oral administration of P18 leads to more than four-fold higher plasma and brain exposure of the active compound, DPTIP, compared to the administration of DPTIP itself.[2][3] This enhanced bioavailability allows for the achievement of therapeutic concentrations with a lower administered dose, a key factor in improving the therapeutic index.
In Vivo Efficacy in a Mouse Model of Acute Brain Injury
In a mouse model of acute brain injury induced by interleukin-1β (IL-1β), oral administration of this compound demonstrated significant efficacy in inhibiting the release of astrocyte-derived extracellular vesicles (EVs), a key pathological process mediated by nSMase2.[1][2] This demonstrates that the prodrug effectively delivers the active compound to the target site to exert its therapeutic effect.
| Compound | Administration Route | Dose (DPTIP equivalent) | Plasma Exposure (AUC) of DPTIP | Brain Exposure (AUC) of DPTIP | Efficacy (Inhibition of EV release) |
| DPTIP | Oral | 10 mg/kg | Low | Low | Not reported for oral administration |
| This compound | Oral | 10 mg/kg | > 4-fold higher than DPTIP | > 4-fold higher than DPTIP | Significant inhibition |
Table 1: Comparison of Pharmacokinetics and Efficacy of DPTIP and this compound.
Assessment of Therapeutic Index
While direct comparative in vivo toxicity studies providing a lethal dose (LD50) or maximum tolerated dose (MTD) for both DPTIP and this compound are not publicly available, the significantly improved pharmacokinetic profile of the prodrug strongly suggests an enhanced therapeutic index. The ability to achieve a therapeutic effect with a lower dose inherently widens the gap between the effective dose and any potential toxic dose.
In vitro cytotoxicity studies on DPTIP have established a basis for its safety profile at the cellular level.
| Cell Line | CC50 of DPTIP |
| Vero | 54.83 µM |
| HeLa | 15.11 µM |
Table 2: In Vitro Cytotoxicity of DPTIP.
The therapeutic index is a ratio of the toxic dose to the therapeutic dose. The enhanced delivery of DPTIP via the prodrug P18 allows for a reduction in the therapeutic dose required to achieve the desired pharmacological effect, thereby increasing this ratio and indicating a better safety margin.
Signaling Pathway and Experimental Workflow
The mechanism of action of DPTIP involves the inhibition of nSMase2, which in turn blocks the biogenesis of extracellular vesicles. This is particularly relevant in neuroinflammatory conditions where astrocyte-derived EVs can propagate inflammatory signals.
Caption: DPTIP inhibits nSMase2-mediated EV release.
The experimental workflow to assess the improved therapeutic index of this compound involves a series of in vitro and in vivo studies.
Caption: Workflow for therapeutic index assessment.
Experimental Protocols
In Vitro nSMase2 Inhibition Assay[4]
This assay is designed to quantify the inhibitory activity of compounds against human nSMase2.
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (substrate)
-
Amplex™ Red reagent
-
Alkaline phosphatase
-
Choline (B1196258) oxidase
-
Horseradish peroxidase
-
Assay buffer
-
Test compounds (DPTIP)
-
Microplate reader for fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, recombinant nSMase2 enzyme, and the test compound dilutions.
-
Initiate the reaction by adding the substrate, sphingomyelin.
-
The enzymatic reaction produces phosphorylcholine, which is subsequently converted to the fluorescent product, resorufin, through a series of coupled enzymatic reactions involving alkaline phosphatase, choline oxidase, and horseradish peroxidase with Amplex™ Red.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of nSMase2 activity for each compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Studies in Mice[2]
This protocol outlines the procedure for determining the pharmacokinetic profile of DPTIP and this compound.
Animals:
-
Male mice (specific strain as per study design)
Procedure:
-
Administer DPTIP or this compound to mice via the intended route (e.g., oral gavage).
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), collect blood samples via cardiac puncture or other appropriate methods.
-
Simultaneously, collect brain tissue at the same time points.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of DPTIP in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), and T1/2 (half-life).
In Vivo Efficacy in a Mouse Model of Acute Brain Injury[1][2]
This protocol describes the evaluation of the therapeutic efficacy of this compound in a neuroinflammation model.
Animals:
-
GFAP-EGFP transgenic mice (to visualize astrocyte-derived EVs)
Procedure:
-
Administer this compound or vehicle to the mice orally.
-
After a specified pretreatment time, induce acute brain injury by intracerebral injection of IL-1β.
-
At a designated time point post-injury, collect blood samples.
-
Isolate plasma from the blood samples.
-
Quantify the levels of GFP-positive extracellular vesicles in the plasma using a suitable method, such as nanoparticle tracking analysis or flow cytometry.
-
Compare the levels of EVs in the treated group to the vehicle-treated control group to determine the percentage of inhibition.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DPTIP-Prodrug 18: A Guide to Safe and Compliant Practices
Absence of Specific Disposal Data for DPTIP-Prodrug 18
As of December 2025, specific guidelines for the disposal of this compound are not publicly available in safety data sheets (SDS) or other chemical safety literature. The available research primarily focuses on the synthesis, pharmacokinetics, and therapeutic potential of this novel compound.[1][2][3][4] The information presented herein is therefore based on general best practices for the disposal of research-grade chemicals and data available for the parent compound, DPTIP hydrochloride.
It is imperative that researchers consult with their institution's Environmental Health and Safety (EHS) department and a qualified safety professional before proceeding with any disposal method.
General Procedures for the Disposal of Research Chemicals
The following step-by-step guide outlines a general procedure for the safe disposal of laboratory chemicals like this compound. This process should be adapted to comply with local, state, and federal regulations, as well as specific institutional protocols.
-
Chemical Identification and Hazard Assessment:
-
Properly identify the chemical waste. For this compound, this includes noting its chemical name, structure, and any known or suspected hazards.
-
In the absence of a specific SDS for the prodrug, review the SDS for the parent compound, DPTIP hydrochloride, to infer potential hazards.[5] Key information includes toxicity, reactivity, flammability, and required personal protective equipment (PPE).
-
Consider any solvents or other chemicals mixed with the this compound, as these will also determine the appropriate disposal route.
-
-
Segregation of Chemical Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Typically, chemical waste is segregated into categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.
-
-
Proper Waste Container and Labeling:
-
Use a chemically compatible container for waste collection. The container should be in good condition and have a secure lid.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO/Saline solution")
-
The approximate concentrations and volumes of each component
-
The date accumulation started
-
The relevant hazard warnings (e.g., "Toxic," "Irritant")
-
-
-
Safe Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Keep the container closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary documentation, including the waste manifest if required.
-
Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.
-
Inferred Hazard Profile from DPTIP Hydrochloride
While not specific to this compound, the Safety Data Sheet for DPTIP hydrochloride provides valuable information for handling and assessing the potential hazards of the prodrug.
| Property | Information (DPTIP Hydrochloride) | Source |
| Physical State | Solid | [5] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Acetonitrile (0.1-1 mg/mL) | [5] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years | [5] |
| Known Hazards | To the best of our knowledge, the toxicological properties have not been thoroughly investigated. | N/A |
| Personal Protection | Safety glasses, gloves, lab coat | N/A |
This data is for DPTIP hydrochloride and should be used as a preliminary guide for this compound. A full risk assessment should be conducted before handling.
Experimental Protocols
Detailed, validated experimental protocols for the disposal of this compound are not available in the reviewed literature. The disposal process itself is an operational procedure guided by safety regulations rather than a research experiment.
Visualizing the Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical for which a specific protocol is not available.
Caption: General workflow for determining the proper disposal route for a novel research chemical.
This guide provides a framework for the responsible handling and disposal of this compound. By prioritizing safety, adhering to institutional protocols, and consulting with EHS professionals, researchers can ensure a compliant and safe laboratory environment.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling DPTIP-prodrug 18
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of DPTIP-prodrug 18. As a novel chemical entity, this compound lacks a formal Safety Data Sheet (SDS). Therefore, the following procedures are based on the known properties of its parent compound, DPTIP, the reagents used in its synthesis, and established best practices for handling potent, uncharacterized research compounds.[1][2][3][4] Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
This compound is a derivative of DPTIP, a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[5] While the specific toxicology of the prodrug is unknown, it should be handled as a potent pharmacological agent. The synthesis of this compound involves hazardous reagents, including triphosgene (B27547) and N,N-Diisopropylethylamine (DIPEA or Hünig's base).[6]
-
DPTIP (Parent Compound): A potent bioactive molecule that inhibits a key enzyme in cellular signaling pathways.[5] Systemic exposure could have unknown pharmacological effects.
-
Triphosgene: A toxic solid that is a source of phosgene, a highly toxic and corrosive gas. It is fatal if inhaled and causes severe skin burns and eye damage.[6][7][8][9]
-
DIPEA (Hünig's Base): A flammable, corrosive, and toxic liquid that can cause severe burns and is harmful if swallowed or inhaled.[5][10][11][12][13][14]
-
2',6'-diethyl-1,4'-bipiperidinyl promoiety: The prodrug contains a bipiperidine moiety. Similar amine-containing compounds can be irritants and require careful handling to avoid skin and eye contact.[15][16]
Given these components, this compound should be treated as a hazardous compound with potential for high biological activity. All handling procedures must aim to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact with the potent compound.[1] |
| Eye | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles.[1] |
| Body | A fully fastened laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory | An N95 or higher-rated respirator should be used when handling the solid powder outside of a fume hood or enclosure. | To prevent inhalation of fine particles of the potent compound.[1] |
Operational Plan: Safe Handling Procedures
These step-by-step procedures must be followed to minimize the risk of exposure during routine laboratory operations.
3.1. Engineering Controls
-
All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood or a powder-coated balance enclosure to control airborne particles.[3]
-
An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3][5][7]
3.2. Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the fume hood is clean and all necessary equipment (spatulas, weighing paper, vials, solvents) and PPE are ready.
-
Weighing: Carefully weigh the solid this compound on weighing paper within the fume hood. Use anti-static tools if available.
-
Dissolution: Place the weighing paper with the compound directly into the receiving vial. Add the desired solvent (e.g., DMSO, PEG300) to the vial to dissolve the compound. Cap the vial securely before removing it from the fume hood.
-
Cleaning: Decontaminate all surfaces and equipment used during the process with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
3.3. Storage
-
Store solid this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a designated, ventilated, and access-controlled storage area, away from incompatible materials like strong acids and oxidizing agents.[17]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Isolate all waste contaminated with this compound, including solid compound, solutions, and disposables (gloves, pipette tips, vials). This amine-containing waste should be kept separate from other chemical waste streams to prevent hazardous reactions.[17][18]
-
Containerization:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[18]
-
Final Disposal: Arrange for the disposal of all this compound waste through your institution's licensed hazardous waste disposal service.[17][18] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of DPTIP and its prodrug, P18, in mice, as reported in the literature.
| Parameter | DPTIP (Parent Drug) | P18 (Prodrug) | Fold Increase |
| Plasma Exposure (AUC0-t) | - | 1047 pmol·h/mL | >4-fold |
| Brain Exposure (AUC0-t) | - | 247 pmol·h/g | >4-fold |
| Half-life (t1/2) | ~0.5 hours | 2 hours | ~4-fold |
Data extracted from studies on orally administered compounds.[6][8]
Visualized Experimental Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. Handling highly potent materials safely [manufacturingchemist.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. multichemindia.com [multichemindia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. N'N-Diisopropylethylamine or Hunig's base Manufacturers, with SDS [mubychem.com]
- 11. biolauniversity-ca.safecollegessds.com [biolauniversity-ca.safecollegessds.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. Huenig's base(7087-68-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
